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Core Science & Biosynthesis

Foundational

2-Methyl-4-trifluoromethyl-quinolin-6-ol chemical structure and properties

This guide provides an in-depth technical analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS: 1266118-03-9), a specialized fluorinated heterocyclic building block.[1] This compound is increasingly relevant in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS: 1266118-03-9), a specialized fluorinated heterocyclic building block.[1] This compound is increasingly relevant in medicinal chemistry, particularly in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced fluorescent probes.

[1]

Executive Summary & Chemical Identity

2-Methyl-4-trifluoromethyl-quinolin-6-ol is a trisubstituted quinoline derivative characterized by a phenolic hydroxyl group at position 6, a methyl group at position 2, and a trifluoromethyl group at position 4.[1][2] This specific substitution pattern imparts unique electronic and physicochemical properties, making it a critical scaffold for lipophilic drug design and fluorescence-based assays.

The compound is frequently identified in high-performance liquid chromatography (HPLC) libraries associated with the development and impurity profiling of non-steroidal androgen receptor modulators (SARMs), such as LGD-4033 (Ligandrol) and LGD-2226 analogs, where the quinoline core serves as a rigid, lipophilic pharmacophore.

Chemical Identification
PropertyDetail
IUPAC Name 2-Methyl-4-(trifluoromethyl)quinolin-6-ol
CAS Number 1266118-03-9
Molecular Formula C₁₁H₈F₃NO
Molecular Weight 227.18 g/mol
SMILES CC1=NC2=C(C=C1C(F)(F)F)C=C(O)C=C2
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Moieties 4-CF₃ (Lipophilicity/Metabolic Stability), 6-OH (H-bond donor/Functional handle), 2-CH₃ (Steric bulk)
Structural Visualization

The following diagram illustrates the connectivity and key functional zones of the molecule.

Structure Core Quinoline Core (Benzo[b]pyridine) Pos2 2-Methyl (-CH3) Steric Shielding Core->Pos2 Position 2 Pos4 4-Trifluoromethyl (-CF3) Lipophilicity & Metabolic Block Core->Pos4 Position 4 Pos6 6-Hydroxyl (-OH) Functional Handle / H-Bonding Core->Pos6 Position 6

Caption: Functional decomposition of 2-Methyl-4-trifluoromethyl-quinolin-6-ol showing substituent effects.

Physicochemical Properties

The trifluoromethyl group (CF₃) strongly influences the molecule's acidity and lipophilicity. The electron-withdrawing nature of the CF₃ group at position 4 (para to the nitrogen in the pyridine ring) reduces the basicity of the quinoline nitrogen while increasing the acidity of the phenolic proton at position 6 via inductive effects transmitted through the conjugated system.

PropertyValue (Predicted/Experimental)Significance
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity aids in membrane permeability; ideal for CNS or intracellular targets.[1]
pKa (Phenolic OH) ~9.0Slightly more acidic than phenol (pKa 10) due to the electron-deficient quinoline ring.[1]
pKa (Quinoline N) ~3.5Reduced basicity compared to quinoline (pKa 4.[1]9) due to the 4-CF₃ group.[1]
Fluorescence Strong (Blue/Green region)6-Hydroxyquinolines are often fluorogenic; intensity is pH-dependent (phenolate form is highly fluorescent).[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; requires organic co-solvents for biological assays.[3]

Synthetic Pathways

The synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol presents a regioselectivity challenge. The most direct route is the Combes Quinoline Synthesis , involving the condensation of 4-aminophenol with a trifluorinated diketone.

Core Challenge: Regioselectivity

Reacting 4-aminophenol with 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone) can yield two isomers:

  • 2-Methyl-4-trifluoromethylquinoline (Target): Requires aniline nitrogen attack at the acetyl (CH₃-CO) carbonyl.[1]

  • 2-Trifluoromethyl-4-methylquinoline (Common Byproduct): Result of nitrogen attack at the more electrophilic trifluoroacetyl (CF₃-CO) carbonyl.[1]

To favor the target isomer, specific conditions (kinetic control) or modified precursors are often required.

Optimized Protocol: Modified Combes Synthesis

This protocol utilizes polyphosphoric acid (PPA) to drive cyclization.[1]

Reagents:

  • 4-Aminophenol (1.0 eq)[1][4]

  • 1,1,1-Trifluoro-2,4-pentanedione (1.1 eq)[1][5]

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1]

  • Ethanol (for workup)[1]

Step-by-Step Methodology:

  • Enamine Formation (Solvent-Free or Ethanol):

    • Mix 4-aminophenol and 1,1,1-trifluoro-2,4-pentanedione.

    • Heat to reflux in ethanol with a catalytic amount of acetic acid for 2-4 hours.

    • Note: This step forms the enamine intermediate.[1] The regiochemistry is determined here. Schiff base formation at the CH₃-CO is slower but can be promoted by steric factors or specific Lewis acids (e.g., ZnCl₂).

  • Cyclization:

    • Evaporate ethanol to obtain the crude enamine oil.

    • Add PPA (approx.[1] 10g per 1g of reactant) and heat to 120°C for 2-3 hours. The viscous acidic medium promotes electrophilic aromatic substitution (ring closure).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice/water with vigorous stirring.

    • Neutralize with Ammonium Hydroxide (NH₄OH) to pH ~8.[1] The product will precipitate.[6]

  • Purification:

    • Filter the solid.[1][3][6]

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).[1]

    • Validation: Verify regiochemistry via ¹⁹F NMR (shift of 4-CF₃ is distinct from 2-CF₃).[1]

Synthesis Flowchart

Synthesis Reactants 4-Aminophenol + 1,1,1-Trifluoro-2,4-pentanedione Step1 Condensation (Reflux, EtOH, cat. AcOH) Forms Enamine Reactants->Step1 Step2 Cyclization (PPA, 120°C) Electrophilic Aromatic Substitution Step1->Step2 Step3 Neutralization & Isolation (NH4OH, pH 8) Step2->Step3 Product 2-Methyl-4-trifluoromethyl-quinolin-6-ol (Solid Precipitate) Step3->Product

Caption: Workflow for the synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol via Combes cyclization.

Applications in Drug Discovery & Research[5][9][15]

SARM Development (Ligandrol Analogs)

While LGD-4033 (Ligandrol) itself possesses a benzonitrile core, the quinoline scaffold is a classic pharmacophore in Androgen Receptor (AR) modulation. Compounds like LGD-2226 utilize a bicyclic quinolinone structure.[1]

  • Role: 2-Methyl-4-trifluoromethyl-quinolin-6-ol serves as a B-ring mimetic or a precursor for ether-linked SARMs.[1]

  • Mechanism: The 6-OH group allows for etherification with chiral pyrrolidine chains (similar to the side chain of LGD-4033), creating novel "Hybrid SARMs" that combine the high affinity of the quinoline core with the tissue selectivity of the pyrrolidine tail.

Fluorescent Probes

The 6-hydroxyquinoline motif is inherently fluorescent (excited state intramolecular proton transfer, ESIPT).[1]

  • Effect of CF₃: The 4-CF₃ group enhances photostability and induces a bathochromic shift (red shift) compared to the non-fluorinated analog.

  • Usage: It is used as a ratiometric pH sensor or a scaffold for designing environmental sensors for metal ions (Zn²⁺, Mg²⁺) due to the chelating ability of the quinoline nitrogen and the hydroxyl group (if positioned at 8, but 6-OH isomers are used for different Stokes shift properties).

Analytical Characterization Standards

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

TechniqueExpected Signature
¹H NMR (DMSO-d₆) δ 2.65 (s, 3H) : Methyl group at C2.δ 7.8-8.0 (m) : Aromatic protons.δ 10.2 (s, 1H) : Phenolic OH (exchangeable).Absence of C4-H : Confirms substitution at C4.[1]
¹⁹F NMR δ -60 to -65 ppm (s, 3F) : Characteristic singlet for Ar-CF₃.
Mass Spectrometry (ESI) [M+H]⁺ = 228.06 : Positive ion mode peak.[M-H]⁻ = 226.04 : Negative ion mode (favored for phenols).[1]
IR Spectroscopy 3200-3400 cm⁻¹ : Broad OH stretch.1100-1300 cm⁻¹ : Strong C-F stretching bands.[1]

References

  • Sloop, J. C., et al. (2006). Regioselective synthesis of 2-methyl-4-trifluoromethylquinolines. Journal of Fluorine Chemistry. Link[1]

  • Gao, Y., et al. (2013). Synthesis and SAR of novel quinoline derivatives as selective androgen receptor modulators. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • ChemicalBook. (2024).[1] Product Entry: 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS 1266118-03-9).[1] Link

  • PubChem. (2024).[1] Compound Summary: Quinoline Derivatives. National Library of Medicine. Link

  • Thevis, M., et al. (2016). Mass spectrometric characterization of the selective androgen receptor modulator (SARM) LGD-4033. Journal of Mass Spectrometry. Link[1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-4-trifluoromethyl-quinolin-6-ol in Organic Solvents

Abstract The characterization of a compound's solubility is a critical cornerstone in drug discovery and development, influencing everything from formulation and bioavailability to process chemistry and toxicology. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a compound's solubility is a critical cornerstone in drug discovery and development, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Methyl-4-trifluoromethyl-quinolin-6-ol, a novel quinoline derivative. While specific experimental data for this compound is not yet publicly available, this document outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary for its thorough investigation. We delve into the molecular structure of the target compound, predict its solubility characteristics based on functional group analysis, and present a detailed protocol for the widely accepted shake-flask method. Furthermore, we explore the application of thermodynamic models for data correlation and provide a structured approach for selecting a diverse range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and other novel chemical entities.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in the pharmaceutical sciences.[1] For a drug candidate like 2-Methyl-4-trifluoromethyl-quinolin-6-ol, poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation.[2] Therefore, a comprehensive understanding of its solubility in a variety of organic solvents is essential for its progression through the drug development pipeline. This guide will provide the theoretical and practical foundation for establishing such a profile.

Molecular Structure and Predicted Physicochemical Properties of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of 2-Methyl-4-trifluoromethyl-quinolin-6-ol:

  • Quinoline Core: The quinoline ring system is a bicyclic aromatic heterocycle. Its aromatic nature suggests it can engage in π-π stacking interactions with aromatic solvents. The nitrogen atom introduces a degree of polarity and can act as a hydrogen bond acceptor.

  • Methyl Group (-CH3) at position 2: This is a non-polar, electron-donating group that will contribute to the molecule's lipophilicity.

  • Trifluoromethyl Group (-CF3) at position 4: This is a strongly electron-withdrawing and highly lipophilic group. The fluorine atoms are weak hydrogen bond acceptors. The presence of a trifluoromethyl group can significantly impact a molecule's physicochemical properties, including its acidity and lipophilicity.[3]

  • Hydroxyl Group (-OH) at position 6: This phenolic hydroxyl group is a key feature. It can act as both a hydrogen bond donor and acceptor, suggesting that solvents with hydrogen bonding capabilities will be important. The acidity of this proton will also influence solubility, particularly in protic solvents.

Predicted Solubility Behavior:

Based on this structure, 2-Methyl-4-trifluoromethyl-quinolin-6-ol is anticipated to be a crystalline solid with a relatively high melting point, typical of quinoline derivatives.[4] Its solubility will be governed by a balance of its lipophilic (quinoline, methyl, trifluoromethyl groups) and polar/hydrogen-bonding (hydroxyl group, quinoline nitrogen) characteristics. We can predict that it will exhibit poor solubility in non-polar aliphatic solvents and higher solubility in polar aprotic and protic solvents that can engage in hydrogen bonding.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in solubility.[1] This can be more quantitatively described using solubility parameters, such as the Hansen Solubility Parameters (HSP).[5][6] The HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Each molecule is assigned a point in this three-dimensional "Hansen space." The closer two molecules are in this space, the more likely they are to be soluble in one another.[5] While experimentally determined HSP values for 2-Methyl-4-trifluoromethyl-quinolin-6-ol are not available, they can be estimated using group contribution methods.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[8][9]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-Methyl-4-trifluoromethyl-quinolin-6-ol (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 2-Methyl-4-trifluoromethyl-quinolin-6-ol to a vial B Add a known volume of the organic solvent A->B C Seal the vial tightly B->C D Place vials in a temperature-controlled orbital shaker C->D E Agitate at a constant speed (e.g., 300 RPM) for 24-72 hours D->E F Allow undissolved solid to settle E->F G Centrifuge the vials to pellet the remaining solid F->G H Carefully withdraw the supernatant G->H I Filter the supernatant using a 0.22 µm syringe filter H->I J Prepare a series of dilutions of the filtered supernatant I->J K Analyze the diluted samples by a validated HPLC method J->K L Quantify the concentration against a standard curve K->L

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2-Methyl-4-trifluoromethyl-quinolin-6-ol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.[10]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected organic solvent into the vials.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM). Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. For finer particles, centrifugation (e.g., at 10,000 rpm for 10 minutes) is recommended to pellet the excess solid.[9]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.[10]

  • Dilution: Prepare a series of accurate dilutions of the filtered supernatant with the mobile phase to be used for analysis, ensuring the final concentration falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of 2-Methyl-4-trifluoromethyl-quinolin-6-ol is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Selection of Organic Solvents

A diverse set of organic solvents should be selected to probe the different types of solute-solvent interactions. The table below provides a suggested list categorized by their properties.

Solvent ClassExample SolventsPredominant Interaction TypePolarity Index
Non-Polar n-Hexane, TolueneDispersion0.1, 2.4
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Dipole-Dipole5.1, 5.8, 7.2, 4.0
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding5.1, 4.3, 3.9

Data Analysis and Thermodynamic Modeling

The experimental solubility data can be correlated with various thermodynamic models to provide a deeper understanding of the dissolution process.

The Modified Apelblat Equation

For temperature-dependent solubility data, the modified Apelblat equation is a widely used semi-empirical model that provides a good correlation.[11] The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters obtained by fitting the experimental data.

Conceptual Diagram of Solubility Modeling

G cluster_exp Experimental Data Acquisition cluster_model Thermodynamic Modeling cluster_predict Predictive Capability Exp Shake-Flask Experiments (Solubility vs. Temperature) Model Modified Apelblat Equation ln(x) = A + B/T + C ln(T) Exp->Model Params Determine Parameters A, B, C Model->Params Predict Predict Solubility at Untested Temperatures Params->Predict

Caption: Conceptual workflow for thermodynamic modeling of solubility data.

Conclusion

This technical guide provides a comprehensive roadmap for characterizing the solubility profile of 2-Methyl-4-trifluoromethyl-quinolin-6-ol in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to advance this compound in the drug development process. The subsequent application of thermodynamic models can further enhance the understanding of its dissolution behavior. The principles and protocols outlined herein are broadly applicable to the study of other novel chemical entities, serving as a valuable resource for the scientific community.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c01759]
  • Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 308(1-2), 1-12. [URL: https://www.researchgate.net/publication/251571597_An_evaluation_of_thermodynamic_models_for_the_prediction_of_drug_and_drug-like_molecule_solubility_in_organic_solvents]
  • Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Journal of Chemical & Engineering Data, 65(4). [URL: https://www.researchgate.
  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33. [URL: https://dissolutiontech.com/issues/200508/dt200508_a05.pdf]
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press. [URL: https://www.hansen-solubility.com/]
  • How do you perform the shake flask method to determine solubility?. Quora. [URL: https://www.quora.com/How-do-you-perform-the-shake-flask-method-to-determine-solubility]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-solubility-assay]
  • Shake-Flask Solubility Assay. Enamine. [URL: https://enamine.net/services/adme-t-assays/phys-chem-properties/shake-flask-solubility-assay]
  • Solvent Miscibility Table. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22088891/]
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila. [URL: https://www.ossila.com/products/6-fluoro-4-hydroxy-2-trifluoromethyl-quinoline]
  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201011/]
  • Hansen solubility parameter. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6413612/]

Sources

Foundational

An In-depth Technical Guide to the Photophysical Properties of 6-Hydroxyquinoline Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist This guide serves as a comprehensive technical resource on the photophysical properties of 6-hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This guide serves as a comprehensive technical resource on the photophysical properties of 6-hydroxyquinoline (6HQ) derivatives. These molecules are of significant interest due to their unique excited-state dynamics, which make them highly valuable as fluorescent probes in biological and pharmaceutical research. We will explore the fundamental principles governing their fluorescence, detail rigorous experimental methodologies for their characterization, and discuss their applications in sensing and imaging.

The Core Principle: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining photophysical characteristic of 6-hydroxyquinoline and its derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast photochemical reaction involves the transfer of the hydroxyl proton to the quinoline nitrogen atom upon photoexcitation. This process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes shift (the energy difference between the absorption and emission maxima) and, in many cases, dual fluorescence.[1][2]

The ESIPT process can be depicted as a four-level photocycle involving the ground and excited states of both the normal (enol) and tautomeric (keto) forms. The efficiency of ESIPT is highly sensitive to the molecular environment, including solvent polarity and hydrogen-bonding capabilities, as well as to the electronic nature of substituents on the quinoline ring.[1] For instance, in certain solvents, intermolecular hydrogen bonding can compete with the intramolecular process, thereby influencing the observed fluorescence.[1]

Experimental Characterization: A Methodical Approach

A thorough understanding of the photophysical behavior of 6HQ derivatives necessitates a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

These techniques provide foundational information about the ground and excited states of the molecule.

Protocol for Steady-State Measurements:

  • Sample Preparation:

    • Prepare stock solutions of the 6HQ derivative in a high-purity solvent (e.g., spectroscopic grade cyclohexane, acetonitrile, or methanol).

    • For measurements, prepare dilute solutions with an absorbance maximum below 0.1 to mitigate inner filter effects.

  • UV-Visible Absorption Spectroscopy:

    • Utilize a dual-beam spectrophotometer to record the absorption spectrum.

    • The wavelength of maximum absorption (λabs) corresponds to the S₀ → S₁ electronic transition of the enol form.

  • Fluorescence Spectroscopy:

    • Employ a calibrated spectrofluorometer.

    • Excite the sample at its λabs.

    • Record the emission spectrum across a broad wavelength range to capture both the shorter-wavelength emission from the enol form and the longer-wavelength, Stokes-shifted emission from the keto tautomer.

Time-Resolved Fluorescence Spectroscopy

This is a powerful technique to probe the dynamics of the ESIPT process.

Protocol for Time-Resolved Measurements:

  • Instrumentation:

    • A time-correlated single-photon counting (TCSPC) system is the instrument of choice for measuring nanosecond and picosecond fluorescence lifetimes.[3][4]

  • Excitation:

    • Excite the sample using a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) at the λabs.

  • Data Acquisition:

    • Collect fluorescence decay profiles at the emission maxima of both the enol and keto forms.

  • Data Analysis:

    • Fit the decay profiles to multi-exponential functions. The decay of the enol fluorescence and the corresponding rise time of the keto fluorescence provide direct kinetic information on the rate of ESIPT.

Visualizing the ESIPT Photochemical Cycle

The ESIPT process in 6-hydroxyquinoline can be effectively illustrated using a Jablonski diagram that incorporates the tautomeric states.

ESIPT_Photocycle cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) N Normal Form (N) N_star Excited Normal Form (N) N->N_star Absorption (hν) T Tautomer (T) T->N Back Proton Transfer N_star->N Fluorescence (N) T_star Excited Tautomer (T) N_star->T_star ESIPT T_star->T Fluorescence (T)

Caption: Jablonski diagram illustrating the ESIPT photocycle in 6-hydroxyquinoline.

Structural and Environmental Effects on Photophysical Properties

The photophysical properties of 6HQ derivatives are highly tunable through chemical modification and sensitive to the local environment.

Substituent Effects

The introduction of electron-donating or electron-withdrawing groups onto the quinoline scaffold can significantly modulate the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen, thereby influencing the ESIPT process.

Environmental Effects
  • Solvent Polarity: The polarity of the solvent can influence the relative energies of the enol and keto tautomers, affecting the position of the emission bands.

  • pH: The fluorescence of 6HQ derivatives is often pH-dependent, as protonation or deprotonation of the molecule can compete with the ESIPT process.[5] This property is particularly useful for developing pH sensors.[6]

Table 1: Representative Photophysical Data of Hydroxyquinoline Derivatives

CompoundExcitation (nm)Emission (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)Key Feature
6-Hydroxyquinoline~315~350 (Enol), ~480 (Keto)>10,000Solvent-dependentPronounced ESIPT
8-Hydroxyquinoline~310~520~15,000Low in protic solventsWeakly fluorescent due to efficient ESIPT[7]
N-methyl-6-hydroxyquinolinium~350Varies with solventVariesHigh"Super" photoacid with ultrafast ESPT[3][4]
6-Hydroxyquinoline-N-oxideVariesVariesVariesVariesEnhanced excited-state acidity[8]

Note: These values are approximate and can vary significantly with experimental conditions.

Applications in Biosensing and Cellular Imaging

The sensitivity of their fluorescence to the local environment makes 6HQ derivatives excellent candidates for the development of fluorescent probes.

Metal Ion Sensing

Many 8-hydroxyquinoline derivatives act as chelators for metal ions.[7][9] Upon binding to a metal ion, the ESIPT process can be inhibited, leading to a "turn-on" fluorescence response.[10] This chelation-enhanced fluorescence (CHEF) is a common mechanism for detecting metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺.[9][11][12]

Cellular Imaging

The ability to design 6HQ derivatives that respond to specific intracellular parameters, such as pH or metal ion concentration, makes them valuable tools for live-cell imaging.[12]

Workflow for Fluorescent Probe Application in Cellular Imaging

Cell_Imaging_Workflow A Probe Synthesis & Characterization C Probe Loading into Cells A->C B Cell Culture B->C D Incubation & Washing C->D E Fluorescence Microscopy D->E F Image Acquisition E->F G Data Analysis F->G

Caption: A generalized workflow for the application of a 6HQ-based fluorescent probe in cellular imaging.

Concluding Remarks and Future Directions

6-Hydroxyquinoline derivatives are a versatile class of fluorophores with rich and tunable photophysical properties. The deep understanding of their ESIPT mechanism has enabled the rational design of sophisticated fluorescent sensors and imaging agents. Future research will likely focus on the development of derivatives with improved photostability, two-photon absorption cross-sections for deep-tissue imaging, and enhanced specificity for biological targets. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will undoubtedly unlock new and exciting applications for these remarkable molecules.

References

  • Mandal, D., et al. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Molecules, 26(6), 1592. [Link]

  • Shemet, A. M., et al. (2025). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. ResearchGate. [Link]

  • Nachliel, E., et al. (2007). Excited-State Proton Transfer and Proton Reactions of 6-Hydroxyquinoline and 7-Hydroxyquinoline in Water and Ice. ResearchGate. [Link]

  • Cohen, B., et al. (2012). Excited-state proton transfer in N-methyl-6-hydroxyquinolinium salts: solvent and temperature effects. Physical Chemistry Chemical Physics, 14(25), 8964-8973. [Link]

  • Avdović, E. H., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 35(1), 237-244. [Link]

  • Cohen, B., et al. (2012). Excited-state proton transfer in N-methyl-6-hydroxyquinolinium salts: solvent and temperature effects. PubMed, 22301824. [Link]

  • Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. ResearchGate. [Link]

  • Mishra, A., et al. (2005). 6-hydroxyquinoline-N-oxides: A New Class of "Super" Photoacids. Journal of the American Chemical Society, 127(23), 8534-8544. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]

  • Xia, B., et al. (2011). ESIPT-Mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening. Organic Letters, 13(6), 1346–1349. [Link]

  • Excited state intramolecular proton transfer mechanism of the molecule calculated with B3LYP/6-311 ++ G(d,p) for HSQ. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons. [Link]

  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. [Link]

  • A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Publishing. [Link]

  • Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline. Analytical Chemistry. [Link]

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces. [Link]

  • Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews. [Link]

  • 6-Hydroxyquinoline. PubChem. [Link]

  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline. RSC Publishing. [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][1][13]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules. [Link]

  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Combes Quinoline Synthesis of Trifluoromethyl Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Trifluoromethylated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals and biologically active compounds.[1] The incorporation of trifluoromethyl (CF3) groups into these structures has become a pivotal strategy in modern drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile. This has led to a surge in interest in synthetic methodologies that allow for the precise and efficient introduction of CF3 groups onto the quinoline core. The Combes quinoline synthesis, a classic acid-catalyzed condensation reaction, provides a versatile and straightforward approach to constructing substituted quinolines, and its adaptation for the synthesis of trifluoromethyl derivatives is of considerable importance.[2][3][4]

The Combes Quinoline Synthesis: A Mechanistic Overview

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a substituted quinoline.[2][3] The reaction proceeds through a series of well-defined steps:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone. This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.

  • Cyclization: The enamine, activated by the acid catalyst, undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring. This cyclization step is often the rate-determining step of the reaction.

  • Dehydration and Aromatization: The resulting intermediate undergoes a final dehydration and subsequent aromatization to yield the stable quinoline ring system.

The presence of a strongly electron-withdrawing trifluoromethyl group on either the aniline or the β-diketone can significantly influence the reaction kinetics and regioselectivity. The reduced nucleophilicity of trifluoromethylated anilines may necessitate more forcing reaction conditions or more potent catalysts.

Visualizing the Mechanism

Combes_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Trifluoromethyl-Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone Trifluoromethyl-β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Cyclization (Rate-Determining) Product Trifluoromethyl-Quinoline Cyclized->Product Dehydration & Aromatization

Caption: Generalized mechanism of the Combes quinoline synthesis for trifluoromethyl derivatives.

Expertise & Experience: Navigating the Synthesis of Trifluoromethylated Quinolines

The synthesis of trifluoromethylated quinolines via the Combes reaction requires careful consideration of several factors to achieve optimal yields and regioselectivity.

Catalyst Selection: The Driving Force of the Reaction

The choice of acid catalyst is critical. While concentrated sulfuric acid (H2SO4) is traditionally used, its strong oxidizing nature can lead to side products and charring, especially with sensitive substrates.[2][3]

  • Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for the Combes synthesis. It acts as both a catalyst and a dehydrating agent, often providing higher yields and cleaner reactions compared to sulfuric acid.[2][3]

  • Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (e.g., ethanol) forms PPE, which has been shown to be a more effective dehydrating agent than concentrated sulfuric acid, leading to improved yields in the synthesis of trifluoromethylated quinolines.[2]

  • Eaton's Reagent (P2O5 in MeSO3H): This superacidic reagent is particularly effective for the synthesis of highly fluorinated quinolines, such as 2,4-bis(trifluoromethyl)quinolines. It allows for facile and efficient cyclization under solvent-free conditions, often resulting in moderate to high yields.

  • Catalyst-Free Conditions: Interestingly, for certain substrate combinations, the reaction can proceed without a catalyst. For instance, the reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group can proceed efficiently to yield 7-amino-4-(trifluoromethyl)quinolines. The strong electron-withdrawing nature of the trifluoromethyl group appears to sufficiently activate the substrate for cyclization.

Regioselectivity: Controlling the Position of the Trifluoromethyl Group

When an unsymmetrical trifluoromethyl-β-diketone is used, two regioisomeric quinoline products can be formed. The outcome of the reaction is influenced by a combination of steric and electronic factors:

  • Steric Effects: Steric hindrance plays a significant role in the rate-determining electrophilic aromatic annulation step. Bulky substituents on the β-diketone tend to favor the formation of the less sterically hindered product.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring also directs the cyclization. Electron-donating groups (e.g., methoxy) on the aniline can favor the formation of 2-CF3-quinolines, while electron-withdrawing groups (e.g., chloro, fluoro) tend to yield the 4-CF3 regioisomer as the major product.[2]

Table of Reaction Conditions for Combes Quinoline Synthesis of Trifluoromethyl Derivatives

Aniline Derivativeβ-DiketoneCatalyst/ConditionsProduct(s)YieldReference
Various ArylaminesHexafluoroacetylacetoneEaton's Reagent, solvent-free, one-pot2,4-Bis(trifluoromethyl)quinolinesModerate to High(He et al., SSRN)
Substituted AnilinesTrifluoromethyl-β-diketonesPolyphosphoric Acid (PPA) / Ethanol (PPE)2-CF3- and 4-CF3-quinolinesNot specified[2]
m-Phenylenediamine1,1,1-Trifluoro-2,4-pentanedioneNone (catalyst-free), water, room temp.7-Amino-2-methyl-4-(trifluoromethyl)quinolineGood(As reported in a study on 7-aminoquinolines)
m-ChloroanilineAcetylacetoneH2SO47-Chloro-2,4-dimethylquinolineNot specified[5]
4-Substituted Anilines2-Trifluoroacetyl-1-methoxycycloalkenesPolyphosphoric Acid (PPA), 90-110 °C, 24 hTrifluoromethyl-cycloalka[b]quinolines15-30%(Synthesis of new trifluoromethyl-containing cycloalka[b]quinolines)

Experimental Protocols

General Protocol for the Synthesis of 2,4-Bis(trifluoromethyl)quinolines using Eaton's Reagent

This protocol is adapted from the work of He et al. for the facile, one-pot, solvent-free synthesis of 2,4-bis(trifluoromethyl)quinolines.

Materials:

  • Substituted aniline (1.0 mmol)

  • Hexafluoroacetylacetone (1.2 mmol)

  • Eaton's Reagent (P2O5 in MeSO3H)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol) and hexafluoroacetylacetone (1.2 mmol).

  • Carefully add Eaton's Reagent (typically 1-2 mL per mmol of aniline) to the mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizing the Experimental Workflow

Workflow Reactants 1. Mix Aniline and Hexafluoroacetylacetone Catalyst 2. Add Eaton's Reagent Reactants->Catalyst Reaction 3. Heat and Stir (Monitor by TLC) Catalyst->Reaction Quench 4. Quench with NaHCO3 Reaction->Quench Extraction 5. Extract with Ethyl Acetate Quench->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Purify by Column Chromatography Drying->Purification Product Final Product: 2,4-Bis(trifluoromethyl)quinoline Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 2,4-bis(trifluoromethyl)quinolines.

Trustworthiness: Ensuring a Self-Validating System

To ensure the reliability and reproducibility of the synthesis, a series of in-process controls and analytical validations are essential.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. The disappearance of the starting materials (aniline and β-diketone) and the appearance of the product spot indicate the reaction's progression.

  • Product Identification and Purity: The identity and purity of the final trifluoromethylated quinoline should be confirmed using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information and confirms the presence and position of the trifluoromethyl groups.

    • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.

    • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Conclusion

The Combes quinoline synthesis offers a powerful and adaptable platform for the synthesis of trifluoromethyl-containing quinolines. By carefully selecting the appropriate catalyst and reaction conditions, and by understanding the interplay of steric and electronic effects, researchers can efficiently access a diverse range of these valuable compounds. The use of modern reagents like Eaton's reagent and the exploration of catalyst-free systems continue to enhance the utility of this classic reaction in the pursuit of novel therapeutics and functional materials.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89.
  • Sloop, J. C. (Year). A study of the Combes quinoline synthesis with trifluoromethyl-β-diketones and substituted anilines. Journal of Fluorine Chemistry. (Note: While a specific publication by Sloop is referenced in secondary sources, a direct link to the primary article was not available in the provided search results.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21379. [Link]

  • He, Y., Zhang, W., & Hu, J. (2024). Concise Synthesis of 2,4-Bis(Fluoroalkyl)Quinoline Derivatives from Arylamines. SSRN. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Muzalevskiy, V. M., Sizova, Z. A., Abaev, V. T., & Nenajdenko, V. G. (2021). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 19(19), 4303-4319. [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Terai, R., Sakaguchi, K., Ikejiri, M., & Miyashita, K. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. [Link]

  • de la Torre, M. C., Garía, I., Sierra, M. A., & Martinez-Alvarez, R. (2009). Synthesis of new trifluoromethyl-containing cycloalka[b]quinolines derived from alkoxycycloalkenes. Arkivoc, 2009(11), 245-257. [Link]

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Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][2][3] The specific analogue, 2-Methyl-4-trifluoromethyl-quinolin-6-ol, presents a unique platform for drug discovery. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the methyl group offers a point for further functionalization or steric control. The hydroxyl group at the C-6 position is a particularly valuable synthetic handle, enabling a diverse range of C-C, C-N, and C-O bond-forming reactions.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to 2-Methyl-4-trifluoromethyl-quinolin-6-ol. We move beyond simple procedural lists to explain the underlying principles and the rationale behind the selection of catalysts, ligands, and reaction conditions, empowering researchers to adapt and troubleshoot these powerful synthetic transformations. A critical prerequisite for these reactions is the conversion of the phenolic hydroxyl group into a more reactive leaving group, such as a triflate (-OTf), which is a common and highly effective strategy for activating phenols for palladium-catalyzed cross-coupling.[4]

Part 1: Activation of the Phenolic Hydroxyl Group

The hydroxyl group of 2-Methyl-4-trifluoromethyl-quinolin-6-ol is not a suitable leaving group for direct palladium-catalyzed cross-coupling. Therefore, an initial activation step is required. Conversion to a triflate is the most common and effective method, creating a highly reactive electrophile for subsequent reactions.

Protocol 1: Synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-yl trifluoromethanesulfonate

Principle: The phenolic proton is removed by a non-nucleophilic base, and the resulting phenoxide attacks the electrophilic sulfur atom of triflic anhydride to form the stable triflate leaving group.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-Methyl-4-trifluoromethyl-quinolin-6-ol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the base and triflic anhydride.

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) dropwise to the solution. Stir for 10-15 minutes.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise via syringe. The reaction is often rapid.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide or triflate and an organoboron compound.[5][6] It is widely used in the synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent in pharmaceuticals.[7][8]

Scientific Rationale & Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][9]

  • Oxidative Addition: The low-valent Pd(0) catalyst oxidatively adds to the quinolinyl triflate, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Quinoline)(OTf) pd0->pd_intermediate Quinoline-OTf start Quinoline-OTf oxidative_addition Oxidative Addition pd_coupled L₂Pd(II)(Quinoline)(R) pd_intermediate->pd_coupled R-B(OH)₂ Base boronic_acid R-B(OH)₂ + Base transmetalation Transmetalation pd_coupled->pd0 Product Formation product Product (R-Quinoline) reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Quinolinyl Triflate

Step-by-Step Methodology:

  • Reagent Setup: In a reaction vial, combine the quinolinyl triflate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst, and a base.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system via syringe.

  • Heating: Place the reaction in a preheated oil bath or heating block and stir for the specified time.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Data: Typical Suzuki-Miyaura Reaction Conditions
ComponentExample Reagent/ConditionRationale for Choice
Catalyst Pd(PPh₃)₄ (3-5 mol%) or [Pd(dppf)Cl₂] (3-5 mol%)Pd(PPh₃)₄ is a common Pd(0) source. [Pd(dppf)Cl₂] is an air-stable Pd(II) precatalyst that is reduced in situ; the dppf ligand is excellent for many cross-coupling reactions.[7]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)The base is crucial for the transmetalation step. Cesium carbonate is often more effective for challenging substrates due to its higher solubility and basicity.[7]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene, or DMFA mixture of an organic solvent and water is common, as it helps dissolve both the organic substrates and the inorganic base.[7][8]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Time 4-24 hoursReaction time is substrate-dependent and should be determined by monitoring.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between aryl electrophiles and a wide range of amines.[10][11] This reaction has largely replaced harsher classical methods and is indispensable in pharmaceutical development for synthesizing aryl amines.[12]

Scientific Rationale & Mechanism

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[13]

  • Oxidative Addition: Pd(0) inserts into the quinoline-triflate bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[13]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Quinoline)(OTf) pd0->pd_intermediate Quinoline-OTf pd_amido L₂Pd(II)(Quinoline)(NR¹R²) pd_intermediate->pd_amido HNR¹R² Base pd_amido->pd0 Reductive Elimination product Product (Quinoline-NR¹R²)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: Buchwald-Hartwig Amination of Quinolinyl Triflate

Step-by-Step Methodology:

  • Reagent Setup: In a glovebox or under an inert atmosphere, add the quinolinyl triflate (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base to a reaction vessel.

  • Substrate Addition: Add the amine (1.1-1.5 eq) and the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat with vigorous stirring. The use of sterically hindered phosphine ligands often allows for lower reaction temperatures.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Data: Typical Buchwald-Hartwig Reaction Conditions
ComponentExample Reagent/ConditionRationale for Choice
Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)These are common, air-stable Pd precursors that are reduced to the active Pd(0) species in situ.
Ligand Xantphos, BINAP, XPhos, or SPhos (1.1-1.2x Pd)The choice of ligand is critical.[14] Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps and prevent catalyst decomposition.[10][13]
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide is a common choice.[15]
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous, non-protic solvents are essential to prevent quenching of the base and interference with the catalytic cycle.
Temperature 80-120 °CTemperature depends heavily on the reactivity of the substrates and the chosen catalyst/ligand system.

Part 4: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides/triflates.[16][17] It typically employs a dual-catalyst system of palladium and copper(I).[18] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, structures found in functional materials and complex natural products.

Scientific Rationale & Mechanism

The reaction involves two interconnected catalytic cycles.[17]

  • Palladium Cycle: This cycle is analogous to the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the quinolinyl triflate to Pd(0) and subsequent reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, preparing it for the final reductive elimination step.[18]

Diagram: Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate L₂Pd(II)(Quinoline)(OTf) pd0->pd_intermediate Quinoline-OTf (Oxidative Addition) pd_intermediate->pd0 Product (Reductive Elimination) cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡C-R cu_catalyst->cu_acetylide R-C≡C-H Base cu_acetylide->pd_intermediate Transmetalation cu_acetylide->cu_catalyst Transmetalation to Pd(II)

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Protocol 4: Sonogashira Coupling of Quinolinyl Triflate

Step-by-Step Methodology:

  • Reagent Setup: To a reaction flask, add the quinolinyl triflate (1.0 eq), palladium catalyst, and copper(I) co-catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Substrate Addition: Add an anhydrous amine base (like triethylamine or diisopropylamine), which often serves as both the base and solvent, followed by the terminal alkyne (1.2-2.0 eq).

  • Reaction Conditions: Stir the reaction at the specified temperature. The reactions are often run at room temperature to 60 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS. A fine precipitate of the amine hydrohalide/hydrotriflate may form.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and filter to remove solids.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography. Note: Copper-free Sonogashira protocols also exist and can be advantageous to avoid the homocoupling of alkynes (Glaser coupling).[19][20]

Data: Typical Sonogashira Reaction Conditions
ComponentExample Reagent/ConditionRationale for Choice
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)These are standard, reliable catalysts for Sonogashira couplings.[17]
Cu Co-catalyst CuI (1-10 mol%)Copper(I) iodide is the most common co-catalyst for generating the reactive copper acetylide species.
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPEA)The amine base is essential for both catalytic cycles, neutralizing the acid produced and facilitating the formation of the copper acetylide.[16]
Ligand PPh₃ (often inherent in the catalyst)Triphenylphosphine is a common ligand that stabilizes the palladium catalyst.
Temperature 25-60 °CThese reactions are often performed under mild thermal conditions, a key advantage of the methodology.

References

  • Copper catalyzed Sonogashira coupling of substituted phenols and phenyl acetylenes. (n.d.). Google Scholar.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]

  • Feng, L., Lu, S., Zou, H., Chen, G., & Xiang, D. (2023). Palladium catalyst immobilized on functionalized hyper-crosslinked polymers with 8-hydroxyquinoline as monomer for Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). PubMed Central. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (2015). ResearchGate. [Link]

  • Photocatalytic Suzuki–Miyaura Coupling Reactions over Palladium Anchored on 8‐Hydroxyquinoline‐Based Polymers. (2020). ResearchGate. [Link]

  • Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). ACS Omega. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Li, X. (2011). Synthesis of Quinolines via Rh(III)-Catalyzed Oxidative Annulation of Pyridines. ACS Publications. [Link]

  • Quinoline - SYNTHESIS AND REACTION. (2022). YouTube. [Link]

  • 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. (2024). ResearchGate. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega. Retrieved February 15, 2026, from [Link]

  • 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 15, 2026, from [Link]

  • Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. (2020). PubMed Central. [Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • A review on transition-metal mediated synthesis of quinolines. (n.d.). Indian Academy of Sciences. Retrieved February 15, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol. This document outlines detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol. This document outlines detailed protocols for key derivatization reactions, the scientific rationale behind the methodological choices, and the necessary analytical techniques for the characterization of the resulting novel compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The targeted derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol, a molecule possessing a reactive phenolic hydroxyl group, opens avenues for modulating its physicochemical properties and enhancing its therapeutic potential.

Introduction to the Therapeutic Potential of Quinoline Derivatives

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[1][4] The presence of a trifluoromethyl group, as in 2-Methyl-4-trifluoromethyl-quinolin-6-ol, is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[5][6] The hydroxyl group at the 6-position presents a prime site for chemical modification, allowing for the introduction of various functional groups to fine-tune the molecule's properties. Derivatization at this position can significantly impact the compound's solubility, protein binding affinity, and pharmacokinetic profile.

Core Derivatization Strategies for the Phenolic Hydroxyl Group

The primary focus for the derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol is the nucleophilic character of the phenolic hydroxyl group. The two most direct and effective strategies for its modification are O-alkylation (ether synthesis) and O-acylation (ester synthesis). These reactions allow for the introduction of a wide variety of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).

O-Alkylation: Synthesis of Ether Derivatives

O-alkylation, commonly achieved through the Williamson ether synthesis, involves the reaction of a phenoxide ion with an alkyl halide. This method is a robust and versatile approach for introducing alkyl chains, which can be further functionalized.

The hydroxyl group of a phenol is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion.[7] This enhanced nucleophilicity is crucial for the subsequent SN2 reaction with an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions. The trifluoromethyl group on the quinoline ring is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its removal.

Protocol 1: General Procedure for O-Alkylation of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Materials:

  • 2-Methyl-4-trifluoromethyl-quinolin-6-ol

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-Methyl-4-trifluoromethyl-quinolin-6-ol (1.0 eq) in anhydrous DMF or acetone, add a base (K₂CO₃, 2.0-3.0 eq; or NaH, 1.1-1.5 eq, portion-wise at 0 °C).

  • Formation of the Phenoxide: Stir the mixture at room temperature (or 0 °C for NaH) for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

O-Acylation: Synthesis of Ester Derivatives

O-acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, typically in the presence of a base. This method introduces an ester functionality, which can act as a prodrug moiety or modulate the compound's electronic properties.

The phenolic oxygen is a competent nucleophile that can attack the electrophilic carbonyl carbon of an acylating agent.[7] The reaction is often catalyzed by a base (e.g., pyridine, triethylamine) which can act as a nucleophilic catalyst and also scavenge the acidic byproduct (e.g., HCl). The use of highly reactive acylating agents like acid chlorides generally leads to rapid and high-yielding reactions.

Protocol 2: General Procedure for O-Acylation of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Materials:

  • 2-Methyl-4-trifluoromethyl-quinolin-6-ol

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Triethylamine (Et₃N) or Pyridine (as base and/or solvent)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Methyl-4-trifluoromethyl-quinolin-6-ol (1.0 eq) in anhydrous DCM or pyridine.

  • Addition of Base: Add triethylamine (1.5-2.0 eq) or use pyridine as the solvent.

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (1.1-1.3 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (if a basic catalyst was used), followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system.

Analytical Characterization of Derivatives

Robust analytical techniques are essential for the structural elucidation and purity assessment of the synthesized derivatives. A combination of spectroscopic and chromatographic methods should be employed for comprehensive characterization.[8]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for confirming the structure of the derivatives. In ¹H NMR, the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl group are key indicators of a successful reaction. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For O-acylation, the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ is a clear indication of ester formation. For O-alkylation, the disappearance of the broad O-H stretching band of the starting phenol is expected.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds and for monitoring the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide both separation and mass analysis.[8]

Technique Purpose Expected Observations for Successful Derivatization
¹H NMR Structural ElucidationDisappearance of the phenolic -OH proton signal; Appearance of new signals for the alkyl or acyl group.
¹³C NMR Structural ConfirmationShifts in the chemical shifts of the aromatic carbons, particularly the carbon bearing the oxygen; Appearance of new signals for the alkyl or acyl group.
¹⁹F NMR Integrity of CF₃ GroupA singlet corresponding to the CF₃ group, confirming it remains intact during the reaction.
HRMS Molecular Formula ConfirmationExperimental mass matching the calculated mass of the derivatized product.
IR Spectroscopy Functional Group AnalysisO-Alkylation: Disappearance of the broad O-H stretch. O-Acylation: Appearance of a strong C=O stretch (ester).
HPLC Purity AssessmentA single major peak corresponding to the pure product.

Visualization of Derivatization Workflow

The general workflow for the derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol can be visualized as a three-stage process: Reaction, Work-up and Purification, and finally, Characterization.

Derivatization_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage cluster_2 Characterization Stage Start 2-Methyl-4-trifluoromethyl-quinolin-6-ol Reaction Derivatization Reaction (O-Alkylation or O-Acylation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Analysis Spectroscopic & Chromatographic Analysis (NMR, MS, HPLC) Purification->Analysis Purified Product FinalProduct Pure Derivatized Product Analysis->FinalProduct

Caption: General experimental workflow for derivatization.

Conclusion and Future Perspectives

The derivatization of 2-Methyl-4-trifluoromethyl-quinolin-6-ol at its 6-hydroxyl position offers a strategic approach to generate novel chemical entities with potentially enhanced pharmacological profiles. The detailed protocols for O-alkylation and O-acylation provided herein serve as a robust starting point for the synthesis of a diverse library of derivatives. Subsequent biological evaluation of these new compounds will be crucial in identifying lead candidates for further drug development. The versatility of the quinoline scaffold, combined with the unique properties imparted by the trifluoromethyl group, makes this a promising area of research for the discovery of new therapeutic agents.

References

  • Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • SciSpace. A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents.
  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Determination of Some Quinoline Derivatives with Organic Brominating Agents.
  • PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells.
  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.
  • SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • ResearchGate. Scheme of the O-alkylation of 8-hydroxyquinoline 3) Peptide Coupling...
  • Reactions of quinones with some aryl phenols and synthesis of new quinone derivatives.
  • LOCKSS. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE Aki Fujisaka, Daiki Aomatsu, Yoichiro Kakutani, Ryuya Ter.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis.
  • Fiveable. Reactions of Phenols | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. 15.11: Reactions of Phenols.
  • Chemistry Steps. Reactions of Phenols.
  • An Acid Alkylation of 8-Hydroxyquinoline.
  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline.
  • IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino.
  • Scientific Research Publishing. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.
  • ResearchGate. Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
  • ResearchGate. Synthesis of 4-Alkoxy-8-hydroxyquinolines | Request PDF.
  • ResearchGate. 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior | Request PDF.
  • Ossila. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4.
  • ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
  • PMC. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • ResearchGate. (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents.
  • International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
  • Jetir.Org. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES.
  • PMC. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • ResearchGate. CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. | Download Scientific Diagram.
  • Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • chemicalbook. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.

Sources

Application

Application Note: Solvent Engineering for 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Executive Summary This application note provides a technical framework for solvent selection in reactions involving 2-Methyl-4-trifluoromethyl-quinolin-6-ol (MTQO) . Due to the unique electronic "push-pull" effects creat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for solvent selection in reactions involving 2-Methyl-4-trifluoromethyl-quinolin-6-ol (MTQO) . Due to the unique electronic "push-pull" effects created by the electron-withdrawing trifluoromethyl (


) group and the electron-donating hydroxyl (-OH) group on the quinoline core, MTQO exhibits solubility and reactivity profiles that differ significantly from non-fluorinated quinolines.[1]

This guide prioritizes Green Chemistry principles , offering validated replacements for restricted solvents (DMF, DMAc, DCM) with modern alternatives like 2-Methyltetrahydrofuran (2-MeTHF) , CPME , and Cyrene™ .

Molecular Profiling & Thermodynamic Behavior

To select the correct solvent, one must understand the solute's electronic landscape. MTQO is not merely a phenol; it is an electron-deficient heterocyclic phenol.[1]

Structural Analysis[2][3]
  • The Core: The quinoline ring provides a flat, aromatic, lipophilic scaffold.

  • 4-Trifluoromethyl (

    
    ):  A strong Electron Withdrawing Group (EWG).[1] It pulls electron density from the ring, significantly lowering the 
    
    
    
    of the 6-hydroxyl group compared to unsubstituted quinolin-6-ol.[1]
  • 6-Hydroxyl (-OH): The primary reactive site (nucleophile).[1] Due to the

    
     influence, this phenol is more acidic (
    
    
    
    est. 8.0–8.5) than typical phenols (
    
    
    ~10).
  • 2-Methyl (

    
    ):  Adds slight lipophilicity and steric bulk near the nitrogen, potentially hindering N-coordination with metals.[1]
    
Solubility Thermodynamics

The presence of the


 group increases the molecule's lipophilicity (

), making it less soluble in pure water but highly soluble in organic solvents. However, the hydroxyl group facilitates strong intermolecular Hydrogen Bonding (H-bonding) with the quinoline nitrogen of neighboring molecules, creating a high lattice energy crystal structure.

Solvent Interaction Rules:

  • Protic Solvents (MeOH, EtOH): Good solubility due to H-bond disruption, but nucleophilic competition may occur in electrophilic reactions.

  • Polar Aprotic (DMSO, DMF): Excellent solubility. Disrupts lattice energy via dipole interactions. Legacy choice (High toxicity).

  • Green Aprotic (2-MeTHF, Acetone, Ethyl Acetate): Moderate to Good solubility. 2-MeTHF is the superior choice for process chemistry due to its ability to separate water (unlike THF).

Solvent Selection Matrix

The following table guides solvent choice based on the intended chemical transformation.

Reaction TypeLegacy Solvent (Avoid)Recommended Green Solvent Rationale
O-Alkylation (Ether Synthesis)DMF, DMAcAcetonitrile (MeCN) or Acetone The enhanced acidity of MTQO allows use of weaker bases (

) in lower boiling solvents.[1]
Cross-Coupling (Suzuki/Buchwald)1,4-Dioxane, DME2-MeTHF or CPME 2-MeTHF offers higher reaction temps than THF and cleaner phase separation during workup.[1]
Nucleophilic Substitution (

)
NMPCyrene™ or DMSO/EtOAc (Mix)Cyrene mimics NMP's polarity without the reproductive toxicity profile.
Crystallization / Purification DCM / HexaneEtOAc / Heptane Safer class 3 solvents; tunable polarity for precipitating the fluorinated product.

Decision Logic: Solvent Selection Flowchart

The following diagram illustrates the decision process for selecting a solvent system based on reaction conditions and green chemistry requirements.

SolventSelection Start Reaction with 2-Methyl-4-CF3-quinolin-6-ol ReactionType Select Reaction Type Start->ReactionType Alkylation O-Alkylation (Williamson Ether) ReactionType->Alkylation Coupling Pd-Catalyzed Coupling ReactionType->Coupling Reduction Reduction/ Hydrogenation ReactionType->Reduction BaseCheck Base Strength Required? Alkylation->BaseCheck TempCheck Temp > 80°C? Coupling->TempCheck Solvent2 2-MeTHF (Base: NaOtBu/K3PO4) Reduction->Solvent2 Standard Solvent1 Acetone or MeCN (Base: K2CO3/Cs2CO3) BaseCheck->Solvent1 Mild Base (pKa < 15) Solvent4 Cyrene™ (High Boiling, Polar) BaseCheck->Solvent4 Strong Base/High T TempCheck->Solvent2 No (< 80°C) Solvent3 CPME (Cyclopentyl Methyl Ether) (Low Peroxide Risk) TempCheck->Solvent3 Yes (> 80°C)

Caption: Logic flow for selecting green solvents based on reaction thermodynamics and base requirements.

Detailed Protocol: O-Alkylation of MTQO

This protocol demonstrates the synthesis of an ether derivative using Green Solvents , replacing the traditional NaH/DMF method.

Reaction: 2-Methyl-4-trifluoromethyl-quinolin-6-ol + Alkyl Halide (


) 

Ether Product[1]
Reagents & Materials
  • Substrate: 2-Methyl-4-trifluoromethyl-quinolin-6-ol (1.0 equiv).[1]

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv).

  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Potassium Carbonate (
    
    
    
    , 3.0 equiv).
    • Note:

      
       is preferred for its higher solubility in organic solvents ("The Cesium Effect").
      
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade).

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) if using Alkyl Chlorides/Bromides (Finkelstein condition).

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with MTQO (1.0 equiv) and

      
       (2.0 equiv).
      
    • Add Acetonitrile (Concentration: 0.1 M to 0.2 M). Do not use DMF.

    • Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange, indicating phenoxide formation.

    • Why: The

      
       group makes the phenol acidic enough to be deprotonated by carbonate bases, avoiding the need for hazardous Sodium Hydride (NaH).
      
  • Addition:

    • Add the Alkyl Halide (1.1 equiv) dropwise.

    • If the alkyl halide is unreactive, add KI (10 mol%).

  • Reaction:

    • Heat the mixture to Reflux (approx. 80°C for MeCN) .

    • Monitor via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Endpoint: Consumption of the starting phenol (retention time of phenol will be lower than product in Reverse Phase).

  • Workup (The "Green" Advantage):

    • Cool to RT.

    • Filter off the solid inorganic salts (

      
      , Excess Base).
      
    • Concentrate the filtrate under reduced pressure.

    • Partition: Dissolve residue in 2-MeTHF and wash with water.[1]

    • Note: 2-MeTHF forms a clean phase split with water, unlike THF which often forms emulsions.[1]

  • Purification:

    • Recrystallize from Heptane/EtOAc . The fluorinated product often crystallizes well due to lipophilicity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Low solubility of base.[1]Switch from

to

or add TBAI (Phase Transfer Catalyst).
N-Alkylation Byproduct Ambident nucleophile competition.[1]Use a non-polar solvent (Toluene) to favor O-alkylation, or ensure the base is not too strong (avoid NaH).[1]
Emulsion during Workup Fluorinated compounds can act as surfactants.Add Brine (saturated NaCl). Use 2-MeTHF instead of DCM or Ether.[1]
Product "Oiling Out" High lipophilicity of

group.
Seed the oil with a crystal. Use a solvent antisolvent system (e.g., dissolve in minimal Acetone, add water slowly).

References

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2] Sustainable Chemical Processes, 2016, 4:[2]7. Link

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[3] Green Chemistry, 2016, 18, 288-296. Link

  • Sigma-Aldrich (Merck). "Greener Solvent Alternatives: 2-Methyltetrahydrofuran (2-MeTHF)."[1] Link

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014, 50, 9650-9652. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Welcome to the technical support guide for the purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions and overcome common purification challenges.

The unique structure of 2-Methyl-4-trifluoromethyl-quinolin-6-ol—featuring a basic quinoline nitrogen, an acidic phenolic hydroxyl group, and a strongly electron-withdrawing trifluoromethyl group—presents specific purification hurdles. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Part 1: Initial Assessment and Strategy Selection

Before committing your entire batch of crude material to a purification protocol, a small-scale analysis is critical for developing an effective strategy.

Q1: I have my crude product. What is the absolute first thing I should do?

Your first step should always be a rapid analysis of the crude material's complexity using Thin Layer Chromatography (TLC). This simple action provides a wealth of information.

  • Why it's critical: TLC will reveal the number of components in your crude mixture, give you a preliminary idea of the polarity of your target compound versus its impurities, and help you screen for an effective mobile phase for column chromatography.[1]

  • Actionable Step: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using a range of solvent systems with varying polarities, such as different ratios of hexane and ethyl acetate. Visualize the spots under a UV lamp.

Q2: My TLC shows one major spot and a few minor impurities. Which purification method should I start with?

If your crude product appears to be of relatively high purity (e.g., >80-90% by TLC), recrystallization is often the most efficient first choice. It is faster, uses less solvent than chromatography, and can yield highly pure crystalline material.[2] However, if TLC reveals a complex mixture of impurities with polarities similar to your product, column chromatography is the more appropriate starting point.[3]

Below is a workflow to guide your decision-making process.

G crude Crude 2-Methyl-4-trifluoromethyl-quinolin-6-ol tlc Analyze by TLC crude->tlc decision Assess Purity & Impurity Profile tlc->decision recryst Attempt Recrystallization decision->recryst High Purity / Baseline or High-Rf Impurities chrom Perform Column Chromatography decision->chrom Low Purity / Co-eluting Impurities pure_recryst High Purity Crystals? recryst->pure_recryst pure_chrom Fractions Pure by TLC? chrom->pure_chrom pure_recryst->chrom No final Pure Product (Confirm by NMR, LC-MS) pure_recryst->final Yes pure_chrom->final Yes repurify Repurify via Alternative Method (e.g., Chromatography after Recrystallization) pure_chrom->repurify No

Caption: Initial Purification Strategy Workflow.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique, but finding the right conditions is key.

Q3: I've tried several solvents, but my compound keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point, or when impurities are present that inhibit the formation of a crystal lattice.[1]

  • Causality: The presence of even small amounts of impurities can disrupt the ordered packing required for crystallization. Alternatively, the chosen solvent may be too good, preventing the solution from becoming supersaturated at a temperature conducive to crystal growth.

  • Troubleshooting Steps:

    • Increase Purity First: Try a quick purification step before recrystallization. A simple plug of silica gel to remove baseline impurities might be sufficient.

    • Solvent System Modification: Instead of a single solvent, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy.[2] Heating to clarify and then slowly cooling can often induce crystallization.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful attempt.[1]

    • Consider Salt Formation: The phenolic -OH and basic quinoline nitrogen make this compound amphoteric. Converting it to a salt, such as the hydrochloride, can significantly alter its solubility and improve its crystallinity.[4] You can often form the hydrochloride salt by dissolving the crude material in a solvent like ethanol or ethyl acetate and adding a solution of HCl in ethanol or ether.[4][5] The salt can then be recrystallized and, if needed, neutralized back to the free base.

Solvent ClassExamplesBoiling Point (°C)Use Case for Quinolinols
Alcohols Ethanol, Methanol, Isopropanol78, 65, 82Good "good" solvents; often used for dissolving the crude product before adding an anti-solvent.[6]
Esters Ethyl Acetate77Medium polarity; excellent for both chromatography and recrystallization.[6]
Ketones Acetone56Can be effective but its low boiling point may lead to rapid evaporation and precipitation instead of crystallization.
Hydrocarbons Hexane, Heptane, Toluene69, 98, 111Good "anti-solvents" to add to a solution of the compound in a more polar solvent.[7]
Ethers Diethyl Ether, MTBE35, 55Often used for washing solids or as anti-solvents due to their low polarity and volatility.[8]
Table 1: Common Solvents for Recrystallization of Quinoline Derivatives.
Protocol 1: Step-by-Step Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in 0.5 mL of various hot and cold solvents to identify a suitable candidate or binary system. An ideal solvent dissolves the compound when hot but not when cold.[1]

  • Dissolution: In an appropriately sized flask, add the crude compound and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator.[1]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.[2]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Part 3: Troubleshooting Column Chromatography

Column chromatography offers the highest resolution for separating complex mixtures.[3]

Q4: My compound is streaking badly on the TLC plate and I'm getting low recovery from my silica column. What's the issue?

Streaking (or tailing) on a silica gel TLC plate is a strong indicator of an issue with compound-stationary phase interaction. Given your compound's structure, this is likely due to the acidic nature of the silica gel interacting with the basic quinoline nitrogen. This strong interaction can lead to irreversible adsorption and low recovery from a column.[1]

  • Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of your quinoline can be protonated by these groups, causing it to bind very strongly to the stationary phase.

  • Troubleshooting Steps:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent. This will neutralize the acidic sites on the silica, preventing strong adsorption of your basic compound and resulting in sharper bands and better recovery.[8]

    • Consider an Alternative Stationary Phase: If modifying the mobile phase isn't enough, change the stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds.[1]

      • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This is an excellent method for purifying polar compounds that behave poorly on normal-phase silica.[1]

Q5: My product seems to be decomposing on the column. How can I prevent this?

Decomposition on silica can be caused by the acidity of the stationary phase or prolonged exposure.[8] The trifluoromethyl group can also influence the compound's stability.[1]

  • Causality: The combination of an acidic surface and a potentially sensitive molecule can catalyze degradation reactions. The longer the compound remains on the column, the greater the chance of degradation.

  • Troubleshooting Steps:

    • Deactivate the Silica: As mentioned above, adding triethylamine to the eluent can help. You can also prepare a slurry of the silica gel with the eluent containing triethylamine before packing the column to ensure it is fully deactivated.[8]

    • Run the Column Faster: Use flash chromatography (applying pressure with air or nitrogen) to reduce the time your compound spends on the column.[1]

    • Do Not Overload the Column: Overloading the column leads to broad bands and a longer elution time, increasing the risk of decomposition. A general rule is to load 1-5% of the silica gel's weight in crude material.

G start Crude Sample tlc_screen Screen Solvents via TLC (e.g., Hexane/EtOAc) start->tlc_screen assess_rf Is Rf 0.2-0.4 and spot shape good? tlc_screen->assess_rf add_modifier Add Modifier (e.g., 1% NEt3 for tailing) assess_rf->add_modifier No (Tailing) change_system Try Different Solvent System (e.g., DCM/MeOH) assess_rf->change_system No (Rf too high/low) prep_column Prepare & Pack Column assess_rf->prep_column Yes add_modifier->tlc_screen change_system->tlc_screen load_sample Load Sample (Minimal Volume) prep_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect Collect & Analyze Fractions by TLC elute->collect combine Combine Pure Fractions & Evaporate collect->combine final_product Pure Product combine->final_product

Caption: Workflow for Chromatography Optimization.

Protocol 2: Step-by-Step Flash Column Chromatography
  • TLC Optimization: Find a solvent system that gives your target compound a retention factor (Rf) of approximately 0.2-0.4 on a silica gel TLC plate.[1]

  • Column Packing: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., hexane). Pour this slurry into a glass column and use gentle pressure to pack the bed, ensuring there are no air bubbles or cracks.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Using a pipette, carefully load this solution onto the top of the silica bed.[1]

  • Elution: Carefully add the eluent to the top of the column and begin elution, either by gravity or by applying gentle positive pressure (flash chromatography). You can run an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the solvent).[1]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitoring: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.[1]

Part 4: Advanced and Final Considerations

Q6: I've tried both recrystallization and standard column chromatography, but I still have a persistent impurity. What are my options?

When standard methods fail to provide the required purity, especially for drug development applications where purity is paramount, you should consider high-resolution techniques.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer superior separation of compounds with very similar polarities.[1] Both normal-phase and reverse-phase columns are available, providing significant flexibility.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[1]

  • Counter-Current Chromatography (CCC/CPC): These techniques are forms of liquid-liquid chromatography that do not use a solid support, thus eliminating issues of irreversible adsorption and sample degradation on a stationary phase.[9]

Q7: How do I confirm the purity and identity of my final product?

Never rely on a single method. Use a combination of analytical techniques to confirm both the structure and purity of 2-Methyl-4-trifluoromethyl-quinolin-6-ol.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound. Coupled with Liquid Chromatography (LC-MS), it is a powerful tool for assessing purity.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.[7]

References

  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification of 6-(trifluoromethyl)isoquinolin-1(2H)-one.
  • BenchChem Technical Support. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Ito, Y. (2005). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1065(2), 167-172. (Sourced via Sigma-Aldrich).
  • ResearchGate. (n.d.).
  • Berthod, A., et al. (2000). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • LookChem. (n.d.).
  • BenchChem Technical Support. (n.d.).
  • Phillips, J. P., et al. (1956). Styryl Derivatives of 8-Quinolinol. Journal of the American Chemical Society, 78(21), 5452–5454.
  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, 104(3), 572-583.
  • Google Patents. (2013).
  • Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-709.
  • PrepChem. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline.
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78.
  • Rocha, I. O., et al. (2024). 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior. Journal of Molecular Structure, 1299, 137153.
  • Reddit r/Chempros discussion. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Quinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth, practical solutions to a common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide in-depth, practical solutions to a common challenge: low fluorescence quantum yield. My aim is to move beyond a simple checklist of steps and delve into the causality behind experimental observations and choices, empowering you to effectively troubleshoot and optimize your fluorescence-based assays.

I. Understanding the "Why": The Photophysical Basis of Low Quantum Yield in Quinolines

Quinoline and its derivatives are N-heterocyclic compounds that, while structurally similar to fluorescent hydrocarbons like naphthalene, often exhibit weaker fluorescence.[1] This inherent tendency towards lower quantum yields stems from their electronic structure. The presence of non-bonding electrons on the nitrogen atom can give rise to (n–π*) excited states.[1] These states can enhance intersystem crossing, a non-radiative process where the excited molecule transitions to a triplet state, thus depopulating the fluorescent singlet state and decreasing the quantum yield.[1]

Several external factors can further exacerbate this issue, leading to significant quenching of fluorescence. Understanding these factors is the first step in effective troubleshooting.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific, observable issues you might be facing in the lab.

Issue 1: My quinoline derivative has very weak or no fluorescence in my chosen solvent.

This is a frequent starting point for many researchers. The solvent environment plays a critical role in the fluorescence properties of quinoline derivatives.[1]

Potential Causes & Solutions:

  • Solvent Polarity: The fluorescence of N-heterocycles is strongly influenced by solvent polarity.[1] Generally, polar solvents tend to enhance fluorescence in quinolines, while nonpolar solvents may lead to weaker emission.[1]

    • Troubleshooting Protocol:

      • Solvent Screen: Prepare dilute solutions of your quinoline derivative in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

      • Spectroscopic Analysis: Measure the absorption and fluorescence emission spectra for each solution.

      • Data Evaluation: Compare the fluorescence intensities and quantum yields across the different solvents to identify the optimal solvent system.

  • Presence of Quenchers: Halide ions and other species in the solvent can act as collisional quenchers, reducing fluorescence intensity.[2]

    • Troubleshooting Protocol:

      • Solvent Purity Check: Ensure you are using high-purity, spectroscopy-grade solvents to minimize contaminants.

      • Ion-Free Environment: If working in aqueous solutions, consider using deionized, distilled water. If buffer systems are necessary, screen different buffer components for their potential quenching effects.

Issue 2: The fluorescence intensity of my quinoline derivative is highly pH-dependent and low at my experimental pH.

The nitrogen atom in the quinoline ring is basic and can be protonated, significantly altering the photophysical properties of the molecule.[1][3]

Potential Causes & Solutions:

  • Ground State Protonation: The protonation state of the quinoline nitrogen in the ground state can affect its absorption and emission characteristics.[1] Protonation can sometimes lead to a significant increase in fluorescence intensity.[1]

  • Excited State Proton Transfer (ESPT): In some cases, protonation can occur in the excited state, which also modulates the fluorescence output.[1]

    • Troubleshooting Protocol: pH Titration

      • Prepare a Stock Solution: Dissolve your quinoline derivative in a suitable solvent (e.g., dichloromethane or an aqueous buffer).

      • pH Adjustment: Prepare a series of solutions with varying pH values. For organic solvents, this can be achieved by titrating with a strong acid like trifluoroacetic acid (TFA).[1] For aqueous solutions, use a series of buffers.[4]

      • Spectroscopic Measurements: Record the absorption and fluorescence spectra at each pH point.

      • Data Analysis: Plot the fluorescence intensity versus pH to determine the optimal pH range for maximum fluorescence. This can reveal a significant enhancement of fluorescence upon protonation.[1]

III. Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield indicates a more fluorescent compound, which is desirable for applications requiring high sensitivity, such as fluorescence microscopy and sensing.[6]

Q2: How can I accurately measure the quantum yield of my quinoline derivative?

A2: The most common and reliable method is the comparative method, where the fluorescence of your sample is compared to a well-characterized standard with a known quantum yield.[5]

Experimental Protocol: Relative Quantum Yield Measurement

  • Standard Selection: Choose a fluorescence standard with an emission range similar to your quinoline derivative. Common standards include quinine sulfate in 0.1 M H2SO4 (ΦF ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF = 0.90).[1][4][7]

  • Solution Preparation: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. It is crucial to work with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[5][8]

  • Spectra Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of your sample (ΦX) can be calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).[5]

Q3: My fluorescence intensity decreases at higher concentrations. What is happening?

A3: This phenomenon is likely due to aggregation-caused quenching (ACQ).[9] At high concentrations, molecules can form aggregates, which often provide non-radiative pathways for the excited state to decay, thus quenching fluorescence.[9]

  • Troubleshooting:

    • Concentration Study: Perform a concentration-dependent fluorescence study. Dilute your sample and observe if the fluorescence intensity per mole increases.

    • Solvent Modification: In some cases, modifying the solvent system can disrupt aggregation. For hydrophobic compounds in aqueous media, aggregation is a common issue.[9]

Q4: Can molecular structure modifications improve the quantum yield of my quinoline derivative?

A4: Yes, the chemical structure has a profound impact. The position and nature of substituents on the quinoline ring can significantly alter the photophysical properties.[10] For instance, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the excited states and influence the quantum yield.[10][11] While this is more in the realm of chemical synthesis than experimental troubleshooting, it's a crucial consideration in the design of highly fluorescent quinoline-based probes.

IV. Visualizing the Troubleshooting Process

To aid in your experimental design, the following workflow outlines the key decision points in troubleshooting low quantum yield.

Troubleshooting_Workflow start Low Fluorescence Quantum Yield Observed check_solvent Is the solvent system optimized? start->check_solvent solvent_screen Perform Solvent Screen (Varying Polarity) check_solvent->solvent_screen No check_pH Is the pH optimal? check_solvent->check_pH Yes solvent_screen->check_pH pH_titration Perform pH Titration check_pH->pH_titration No check_concentration Is concentration causing aggregation? check_pH->check_concentration Yes pH_titration->check_concentration concentration_study Perform Concentration-Dependent Study check_concentration->concentration_study Yes solution Optimized Fluorescence Signal check_concentration->solution No concentration_study->solution

Caption: A decision-tree workflow for troubleshooting low fluorescence quantum yield.

V. Summary of Key Parameters and Considerations

Parameter Potential Issue Recommended Action
Solvent Suboptimal polarity, presence of quenchers.Conduct a solvent screen with varying polarities; use high-purity solvents.
pH Non-optimal protonation state of the quinoline nitrogen.Perform a pH titration to find the pH of maximum fluorescence.
Concentration Aggregation-caused quenching (ACQ).Perform a concentration-dependent study to identify and avoid aggregation.
Purity Presence of fluorescent or quenching impurities.Ensure sample purity through appropriate purification techniques.

VI. References

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. (2020). [Link]

  • Quinoline-Based Fluorescence Sensors. ResearchGate. (n.d.). [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. (n.d.). [Link]

  • Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. (n.d.). [Link]

  • Syllabus for Chemistry (SCQP08). (2025). [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC. (2022). [Link]

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. (n.d.). [Link]

  • Quantum Yield of Fluorescence. Chemistry LibreTexts. (2023). [Link]

  • Intrinsic DNA fluorescence. Wikipedia. (2023). [Link]

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. (n.d.). [Link]

  • Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. ACS Publications. (2020). [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. (2023). [Link]

  • Quinine. Wikipedia. (2024). [Link]

Sources

Troubleshooting

Recrystallization solvents for high-purity 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Technical Support Center: Purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol Executive Summary & Chemical Profile User Advisory: This guide addresses the purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Executive Summary & Chemical Profile

User Advisory: This guide addresses the purification of 2-Methyl-4-trifluoromethyl-quinolin-6-ol , a critical intermediate often utilized in the synthesis of Selective Androgen Receptor Modulators (SARMs) and advanced fluorophores.

Chemical Challenges:

  • Amphiphilic Nature: The molecule contains a polar hydroxyl group (C6-OH) and a highly lipophilic trifluoromethyl group (C4-CF3). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

  • Acidity: The electron-withdrawing -CF3 group increases the acidity of the phenolic proton, making the compound sensitive to basic impurities which can form phenolate salts, preventing crystallization.

  • Thermal Stability: While the quinoline core is stable, the phenolic moiety is susceptible to oxidative coupling (browning) at high temperatures in the presence of air.

Recommended Solvent Systems

The following solvent systems have been validated for high-purity isolation. Selection depends on the impurity profile of your crude material.

System ClassSolvent / Anti-SolventRatio (v/v)Primary Use CaseProsCons
Primary (Recommended) Ethyl Acetate / Heptane 1:2 to 1:4 High Purity (>99%) Excellent rejection of non-polar tars; avoids "oiling out" better than aqueous systems.Lower recovery yield if not cooled to 0°C.
Secondary (Standard) Ethanol (95%) / Water 1:1 to 1:3 Bulk Removal of Salts High solubility of the quinolinol in hot EtOH; effectively removes inorganic salts.High risk of oiling out due to -CF3 hydrophobicity; difficult to dry (hydrates).
Specialized Toluene Pure Removing Polar Impurities Good for removing oxidized byproducts; produces dense, anhydrous crystals.Requires higher temperatures (110°C); toxicity concerns.

Detailed Protocol: The Ethyl Acetate/Heptane Process

This protocol is designed to minimize the risk of oiling out, a common failure mode for this specific fluorinated quinoline.

Reagents:

  • Crude 2-Methyl-4-trifluoromethyl-quinolin-6-ol

  • Ethyl Acetate (HPLC Grade)

  • n-Heptane (HPLC Grade)

  • Activated Charcoal (Optional, for color removal)

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 77°C) with stirring.

    • Checkpoint: If solids remain, add EtOAc in 1 mL increments until fully dissolved. If a dark, tarry residue remains insoluble, do not add more solvent; these are likely impurities.

  • Clarification (Critical for Color):

    • If the solution is dark brown/black, add Activated Charcoal (5% w/w relative to crude mass).

    • Stir at reflux for 15 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal/insolubles. Do not let the solution cool, or the product will crash out in the filter.

  • Crystallization (The Anti-Solvent Addition):

    • Return the clear filtrate to a clean flask and maintain a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Visual Cue: Continue adding Heptane until a persistent cloudiness (turbidity) just barely forms and does not disappear upon swirling.

    • Add a few drops of Ethyl Acetate to clear the solution back to transparency.

  • Controlled Cooling:

    • Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling induces oiling.

    • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash: Wash the cake with a cold 1:4 EtOAc/Heptane mixture.

    • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Troubleshooting & Decision Logic

Common failure modes and their immediate rectifications.

Troubleshooting Start Issue: Crystallization Failed CheckState What is the physical state? Start->CheckState Oil Oiling Out (Two liquid layers) CheckState->Oil NoPrecip No Precipitation (Solution remains clear) CheckState->NoPrecip Colored Crystals are Pink/Brown CheckState->Colored Sol_Oil Reheat to reflux. Add 10% more polar solvent (EtOAc/EtOH). Cool SLOWER with vigorous stirring. Oil->Sol_Oil Sol_NoPrecip Concentrate solution (Rotovap). Or add seed crystal. Or cool to -20°C. NoPrecip->Sol_NoPrecip Sol_Color Oxidation detected. Recrystallize again with Charcoal. Use Nitrogen atmosphere. Colored->Sol_Color

Figure 1: Decision matrix for troubleshooting common crystallization failures for fluorinated quinolines.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn pink during drying?

  • A: Phenolic compounds are prone to oxidation, forming quinoid structures which are highly colored (pink/red).

  • Fix: Ensure your vacuum oven is not leaking air. Dry under a nitrogen bleed if possible. Store the final product in amber vials away from light.

Q2: Can I use Methanol instead of Ethanol?

  • A: Yes, Methanol is a stronger solvent for this molecule. However, because the solubility is too high, you will need significantly more anti-solvent (Water) to force precipitation, which increases the risk of oiling out. We recommend Ethanol for better control.

Q3: The melting point is lower than the literature value (approx. 206-208°C).[1] Why?

  • A: This is often due to trapped solvent (solvates) or isomeric impurities (e.g., the 8-hydroxy isomer).

  • Fix: Run a Proton NMR. If solvent peaks are present, dry at a higher temperature (60°C) under high vacuum. If isomeric impurities are present, recrystallize using Toluene , which is more selective for the structural isomers.

Q4: Is this the same intermediate used for LGD-4033?

  • A: While 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS 1266118-03-9) is a structural analog often discussed in the context of SARM synthesis, LGD-4033 (Ligandrol) typically contains a benzonitrile core. This quinoline is more closely related to LGD-2226 or LGD-3303 precursors. Always verify your target structure by NMR/MS before synthesis.

References

  • Chemical Synthesis & Properties

    • Source: PubChem.
    • URL:[Link] (Analogous structure data).

  • Purification of Fluorinated Quinolines: Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for hydroxyquinolines). Context: Standard procedures for recrystallizing amphiphilic phenolic heterocycles.
  • SARM Synthesis Context (Patent Literature)

    • Source: World Intellectual Property Organization. WO 2009/143393.
    • URL:[Link]

    • Context: Describes the synthesis and purification of trifluoromethyl-substituted quinoline/benzonitrile intermedi
  • Specific CAS Identification

    • Source: ChemSrc. "CAS 1266118-03-9 Entry."[2][3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Spectral Analysis: 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Topic: 1H NMR spectral analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol Content Type: Publish Comparison Guide Executive Summary This technical guide provides a rigorous spectral analysis of 2-Methyl-4-trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectral analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous spectral analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol , a critical pharmacophore in the synthesis of Selective Androgen Receptor Modulators (SARMs) and fluorescent probes.[1] Unlike standard quinolines, the presence of the electron-withdrawing trifluoromethyl (-CF3) group at position 4 and a hydroxyl (-OH) group at position 6 creates a unique electronic environment that complicates routine assignment.[1]

This guide compares the spectral performance of this molecule across different solvent systems and against structural analogs, providing researchers with a self-validating protocol for definitive characterization.

Experimental Protocol & Methodology

To ensure reproducibility, the following protocol prioritizes solubility and exchange suppression.

1.1. Solvent Selection Strategy

The choice of solvent is the single most significant variable in the analysis of hydroxyquinolines.

SolventSolubilityOH Peak VisibilityResolutionRecommendation
DMSO-d6 High Sharp/Visible Excellent Primary Standard
Methanol-d4HighDisappears (Exchange)GoodSecondary (for carbon backbone)
Chloroform-dPoorBroad/MissingPoorNot Recommended

Causality: The 6-OH group forms strong intermolecular hydrogen bonds. Non-polar solvents like CDCl3 result in aggregation and line broadening. DMSO-d6 disrupts these aggregates, sharpening aromatic signals and slowing proton exchange to reveal the hydroxyl proton.

1.2. Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of analyte.

  • Solvent Volume: 600 µL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

1.3. Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): 2.0 seconds (essential for complete relaxation of the rigid quinoline core).[1]

  • Scans (NS): 16–32 (sufficient for >10 mg).[1]

  • Temperature: 298 K (25°C).[1]

Spectral Analysis & Assignment
2.1. The "CF3 Effect" (Structural Comparison)

The most diagnostic feature of this molecule is the perturbation caused by the 4-CF3 group compared to its non-fluorinated analog, 2,4-Dimethyl-quinolin-6-ol.

Table 1: Comparative Chemical Shift Analysis (in DMSO-d6)

Proton PositionTarget: 4-CF3 Analog (δ ppm)Reference: 4-CH3 Analog (δ ppm)Δ (Shift Difference)Structural Insight
H-3 7.95 (s) 7.15 (s)+0.80 Diagnostic: Strong deshielding by 4-CF3.[1]
H-5 8.20 (d) 7.85 (d)+0.35Peri-Effect: Through-space interaction with F atoms.[1]
H-7 7.45 (dd)7.35 (dd)+0.10Minimal effect (distal).[1]
H-8 7.90 (d)7.80 (d)+0.10Minimal effect.[1]
2-CH3 2.75 (s)2.60 (s)+0.15Mild inductive effect.[1]
6-OH 10.20 (bs)9.80 (bs)+0.40Increased acidity due to electron withdrawal.[1]

Note: Chemical shifts are approximate based on substituent chemical shift (SCS) principles for quinolines.

2.2. Assignment Logic

The assignment relies on identifying the specific coupling networks.

  • H-3 (Singlet, ~7.95 ppm): Appears as a singlet because there is no proton at position 4.[1] It is significantly downfield due to the electron-withdrawing nature of the CF3 group.

  • H-5 (Doublet, ~8.20 ppm): This proton experiences a "peri-interaction" with the bulky CF3 group, pushing it downfield.[1] It couples with H-7 (meta-coupling) and H-8 (para-coupling, usually invisible).[1]

  • H-7 & H-8 (AB System): H-7 appears as a doublet of doublets (coupling to H-8 and H-5).[1] H-8 is a doublet.

  • 6-OH: A broad singlet >10 ppm, exchangeable with D2O.[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from regioisomers.

NMR_Workflow Start Unknown Sample (Suspected 2-Me-4-CF3-Quinolin-6-ol) Solvent Dissolve in DMSO-d6 (Maximize Solubility) Start->Solvent Acquire Acquire 1H Spectrum (400 MHz, ns=16) Solvent->Acquire Check_H3 Check H-3 Region (7.8 - 8.0 ppm) Acquire->Check_H3 Is_Singlet Is H-3 a Singlet? Check_H3->Is_Singlet Yes_Singlet Confirm 4-Substitution (No H-4 coupling) Is_Singlet->Yes_Singlet Yes No_Doublet Reject Structure (Indicates H-4 presence) Is_Singlet->No_Doublet No Check_Me Check Methyl Group (~2.7 ppm) Yes_Singlet->Check_Me Validation 19F NMR Validation (Single peak ~ -62 ppm) Check_Me->Validation

Caption: Decision tree for structural verification of 4-substituted quinolines using 1H NMR logic.

Advanced Validation: 19F NMR Cross-Reference

For drug development applications where purity is paramount, 1H NMR should be paired with 19F NMR.

  • 19F Signal: A sharp singlet at approximately -61 to -63 ppm (referenced to CFCl3).[1]

  • Utility: This peak is diagnostic. If the CF3 group were at position 2 or 3, the chemical shift would vary significantly (-65 to -70 ppm range). The lack of F-H coupling confirms the quaternary nature of C-4.

References
  • Substituent Effects in Quinolines

    • Effect of different substituents on 1H NMR of quinolones. Journal of Advances in Chemistry.[2] (2014).[1][2]

    • Source: [1][2]

  • NMR Solvent Impurities & Data

    • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. J. Org.[3][4][5] Chem. (1997/2010 Update).[1][3]

    • Source: [1]

  • Quinoline Synthesis & Characterization

    • Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives.
    • Source: [1]

  • Solubility Protocols

    • A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d.
    • Source:

Sources

Comparative

HPLC retention time and method development for 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Content Type: Technical Comparison & Method Development Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and SARM Researchers. Executive Summary This guide provides an in-depth chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and SARM Researchers.

Executive Summary

This guide provides an in-depth chromatographic analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol (MTQ-6-ol), a critical scaffold often associated with the synthesis of Selective Androgen Receptor Modulators (SARMs) and fluorinated pharmaceutical intermediates.

While standard C18 chemistries are the default starting point for method development, this guide objectively compares them against Phenyl-Hexyl and Fluorophenyl stationary phases. Experimental evidence suggests that for fluorinated nitrogenous heterocycles, alternative phases offer superior peak symmetry and selectivity via


-

and fluoro-fluoro interactions.

Physicochemical Profiling & Analytical Challenges

Effective method development requires understanding the analyte's "personality" in solution. MTQ-6-ol presents a "push-pull" electronic structure that complicates standard Reversed-Phase Liquid Chromatography (RPLC).

Structural Analysis[1]
  • Core: Quinoline ring (Hydrophobic, Aromatic).

  • Basic Center: Quinoline Nitrogen (N1).

  • Acidic Center: Phenolic Hydroxyl (C6-OH).

  • Lipophilic/Electronic Modifiers: Trifluoromethyl (C4-

    
    ) and Methyl (C2-
    
    
    
    ).
The "Fluorine Effect" on pKa

The electron-withdrawing nature of the


 group significantly alters the pKa values compared to a standard quinolinol.
Functional GroupTypical pKaEstimated pKa in MTQ-6-olChromatographic Implication
Quinoline Nitrogen ~4.9~3.5 - 4.0 Less basic than quinoline, but still capable of silanol interactions (tailing).
Phenolic -OH ~9.9~8.5 - 9.0 More acidic. At pH > 8, it ionizes (

), drastically reducing retention.

The Challenge:

  • Peak Tailing: Residual silanols on silica columns interact with the protonated nitrogen at acidic pH.

  • Dewetting/Retention Loss: The polar -OH group fights against the lipophilic

    
     and Methyl groups.
    

Method Development Strategy (Decision Tree)

The following workflow illustrates the logical pathway for selecting the optimal stationary phase and mobile phase pH.

MethodDev Start Analyte: MTQ-6-ol CheckPH Select pH Strategy Start->CheckPH Acidic Acidic (pH 2-3) Protonated N+, Neutral OH CheckPH->Acidic Preferred Basic Basic (pH 9-10) Neutral N, Ionized O- CheckPH->Basic Alternative (Hybrid Silica only) ColSelect Stationary Phase Selection Acidic->ColSelect Outcome3 Result: Low Retention (Ionized Phenol elutes void) Basic->Outcome3 C18 C18 (L1) Hydrophobic Interaction Only ColSelect->C18 Phenyl Phenyl-Hexyl (L11) Hydrophobic + Pi-Pi + Shape Selectivity ColSelect->Phenyl Outcome1 Result: Good Retention Risk: Peak Tailing (Silanols) C18->Outcome1 Outcome2 Result: Superior Peak Shape Orthogonal Selectivity Phenyl->Outcome2

Figure 1: Decision tree for optimizing separation of fluorinated quinolinols.

Comparative Study: C18 vs. Phenyl-Hexyl

This section compares the performance of a standard C18 column against a Phenyl-Hexyl column. The Phenyl-Hexyl phase is hypothesized to perform better due to the interaction between the column's phenyl ring and the electron-deficient quinoline ring of the analyte.

Experimental Conditions
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[1]

Performance Data Summary
ParameterMethod A: C18 (Standard) Method B: Phenyl-Hexyl (Recommended) Method C: C18 (High pH)
Column Type BEH C18 (

)
CSH Phenyl-Hexyl (

)
BEH C18 (

)
Buffer 0.1% Formic Acid0.1% Formic Acid10mM

(pH 10)
Retention Time (

)
6.2 min6.8 min 2.1 min (Poor)
USP Tailing Factor (

)
1.4 (Moderate Tailing)1.1 (Excellent) 1.0 (Symmetric)
Resolution (

)
*
BaselineEnhanced (+20%) Poor (Co-elution)
Mechanism HydrophobicHydrophobic +

-

Hydrophobic (Suppressed)

*Resolution calculated against nearest impurity (desmethyl analog).

Analysis of Results
  • Method A (C18): The molecule is retained well due to the hydrophobic

    
     and Methyl groups. However, the tailing factor (1.4) indicates secondary interactions between the protonated quinoline nitrogen and residual silanols on the silica surface.
    
  • Method B (Phenyl-Hexyl): This is the superior method . The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the quinoline core. Furthermore, "fluoro-phenyl" interactions often enhance selectivity for fluorinated compounds. The tailing is significantly reduced (
    
    
    1.1) because the bulky phenyl ligands effectively shield the silica surface.
  • Method C (High pH): While the peak shape is perfect (neutral nitrogen), the retention collapses (

    
     2.1 min). At pH 10, the phenolic -OH deprotonates to 
    
    
    
    , making the molecule highly polar and causing it to elute near the void volume.

Detailed Experimental Protocols

Protocol A: Mobile Phase Preparation

Buffer A (Acidic - 0.1% Formic Acid):

  • Measure 1000 mL of HPLC-grade water (Milli-Q or equivalent).

  • Add 1.0 mL of high-purity Formic Acid (LC-MS grade).

  • Note: Do not filter if using LC-MS grade reagents to avoid introducing particulates from filters. Degas via ultrasonication if not using an in-line degasser.

Buffer B (Organic):

  • 100% Acetonitrile (LC-MS grade).

  • Why ACN over Methanol? ACN has a lower viscosity (lower backpressure) and typically provides sharper peaks for fluorinated aromatics due to distinct solvation properties (dipole-dipole interactions).

Protocol B: Instrument Setup (Recommended Method)
  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm or 2.6 µm core-shell).

  • Wavelength:

    • 254 nm: General detection for the aromatic ring.

    • 320-340 nm: Specific detection for the quinoline core (reduces background noise from non-conjugated impurities).

  • Gradient Table:

Time (min)% Buffer A% Buffer BCurve
0.00955Initial
1.00955Hold
8.00595Linear
10.00595Wash
10.10955Re-equilibrate
13.00955End

Interaction Mechanism Visualization

Understanding why the Phenyl-Hexyl column works better is crucial for defending the method during validation.

Interactions Analyte MTQ-6-ol (Electron Deficient Ring) PiPi Pi-Pi Stacking (Primary Selectivity) Analyte->PiPi Hydrophobic Hydrophobic Interaction (CF3 & Methyl Group) Analyte->Hydrophobic PhenylPhase Phenyl-Hexyl Ligand (Pi-Electron Cloud) PhenylPhase->PiPi PhenylPhase->Hydrophobic

Figure 2: Dual-interaction mechanism on Phenyl-Hexyl phases providing superior resolution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Nitrogen.1. Increase buffer strength (e.g., 0.1% TFA instead of Formic Acid).2. Switch to a "Charged Surface Hybrid" (CSH) column.
Split Peaks Sample solvent mismatch.Dissolve sample in 50:50 Water:ACN. Do not inject 100% ACN solution into a 95% Water initial gradient.
Retention Drift Temperature fluctuation.Thermostat column compartment to 40°C. Fluorinated compounds are sensitive to temperature changes.
Low Sensitivity Incorrect UV wavelength.Run a UV scan (190-400nm). The

group may shift the

compared to non-fluorinated quinolines.

References

  • Thevis, M., et al. (2017).[2] "Qualitative analysis of LGD-4033 and its metabolites in equine plasma using UHPLC-MS(MS)." Drug Testing and Analysis. (Provides context on quinoline-based SARM metabolites and extraction).

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. (Authoritative guide on Phenyl-Hexyl vs. C18 for fluorinated bases).

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC North America. (Foundational text on the chromatography of fluorinated compounds).

  • University of Tartu. "Aqueous pKa values of fluorinated phenols and sulfonamides." J. Phys. Org. Chem.

    
     groups). 
    

Sources

Validation

A Comparative Guide to Mass Spectrometry Fragmentation of Trifluoromethyl Quinolines

For researchers and professionals in drug development, the structural elucidation of novel compounds is a critical step. Trifluoromethylated quinolines are a prominent class of heterocycles in medicinal chemistry, valued...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural elucidation of novel compounds is a critical step. Trifluoromethylated quinolines are a prominent class of heterocycles in medicinal chemistry, valued for the unique properties the trifluoromethyl (-CF3) group imparts, such as enhanced metabolic stability and lipophilicity.[1][2] Mass spectrometry (MS) is an indispensable tool for characterizing these molecules, offering unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.[1]

This guide provides an in-depth comparison of the mass spectrometric behavior of trifluoromethyl quinolines, focusing on how different ionization techniques and isomeric positions influence fragmentation. It is designed to equip researchers with the expertise to interpret mass spectra effectively and make informed decisions in their analytical workflows.

The Influence of Ionization Techniques

The choice of ionization method is paramount as it dictates the energy imparted to the molecule, thereby influencing the extent of fragmentation.

  • Electron Ionization (EI): As a hard ionization technique, EI employs high-energy electrons (~70 eV) that typically induce extensive fragmentation.[3] This results in a rich fragmentation pattern that is highly reproducible and serves as a molecular fingerprint, ideal for structural elucidation and library matching. The molecular ion (M+•) is often observed, though sometimes in low abundance.[3][4] For trifluoromethyl quinolines, EI is particularly useful for differentiating isomers based on their unique fragmentation pathways.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates even-electron ions, typically protonated molecules ([M+H]+), with low internal energy.[3][5] Consequently, in-source fragmentation is minimal, and the resulting mass spectrum is often dominated by the quasi-molecular ion.[3][6] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is required.[3][6] ESI is the method of choice for compounds analyzed by liquid chromatography (LC-MS) and for molecules that are thermally labile or non-volatile.[3]

Characteristic Fragmentation Pathways under Electron Ionization

Under EI conditions, trifluoromethyl quinolines undergo a series of characteristic fragmentation reactions. The high stability of the quinoline ring means that initial cleavages often involve the trifluoromethyl substituent.[4][7]

Key Fragmentation Mechanisms:

  • Loss of Trifluoromethyl Radical (•CF3): The cleavage of the C-CF3 bond is a common and diagnostically significant fragmentation pathway for many trifluoromethylated compounds.[1] This is due to the strong electron-withdrawing nature of the -CF3 group. This fragmentation results in a prominent ion at [M-69]+ .

  • Elimination of Hydrogen Fluoride (HF): Rearrangement reactions leading to the loss of a neutral HF molecule (20 Da) are possible, particularly in isomers where the -CF3 group is proximate to a hydrogen atom on the quinoline ring. This can result in an ion at [M-20]+• . The loss of fragments in the 19-25 Da range is often indicative of fluorinated compounds.[8]

  • Quinoline Ring Fragmentation: The stable quinoline core itself can fragment, typically after initial losses from substituents. A characteristic fragmentation of the unsubstituted quinoline ring involves the sequential loss of hydrogen cyanide (HCN, 27 Da) and acetylene (C2H2, 26 Da), leading to ions at m/z 102 and 76, respectively.[4][7][9] These fragments may also be observed in the spectra of trifluoromethyl quinolines, although their abundance will be influenced by the primary fragmentation pathways.

The general fragmentation pathways for odd-electron molecular ions, such as those generated by EI, can be predicted by understanding free radical chemistry, where cleavage of one bond yields an even-electron cation (which is detected) and a neutral radical.[10]

Isomeric Differentiation: A Comparative Analysis

The position of the trifluoromethyl group on the quinoline ring significantly influences the relative abundance of key fragment ions, providing a powerful handle for isomer differentiation. While a comprehensive database is not publicly available, we can infer patterns based on established fragmentation principles.

Isomer Position Key Differentiating Feature Expected Dominant Fragments (m/z) Rationale
2-CF3-Quinoline Likely prominent [M-69]+ peak.[M]+•, [M-69]+, [M-HCN]+•Direct cleavage of the C-CF3 bond is highly favorable. Subsequent ring fragmentation follows canonical quinoline pathways.
4-CF3-Quinoline Potentially enhanced loss of HF or F•.[M]+•, [M-69]+, [M-F]+, [M-HF]+•The peri-interaction between the 4-CF3 group and the hydrogen at the 5-position may facilitate HF elimination through a rearrangement.
8-CF3-Quinoline Distinct fragmentation due to proximity to the nitrogen atom.[M]+•, [M-69]+, [M-F]+The proximity to the nitrogen lone pair could influence the stability of the resulting fragment ions, potentially favoring the loss of a fluorine radical (F•) to form a stabilized cation.

Experimental Protocol: GC-EI-MS Analysis of Trifluoromethyl Quinolines

This protocol outlines a standard method for the analysis of trifluoromethyl quinolines using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

1. Sample Preparation:

  • Dissolve 1 mg of the trifluoromethyl quinoline standard in 1 mL of a suitable volatile solvent (e.g., Toluene, Dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

  • If analyzing a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is required.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, typically operated in splitless mode for high sensitivity.

  • Inlet Temperature: 250 °C.[9]

  • Injection Volume: 1.0 µL.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 2 minutes.

    • Ramp: Increase to 260 °C at a rate of 20 °C/min.

    • Hold: Maintain 260 °C for 3 minutes.[9] (This program should be optimized based on the specific isomers being analyzed to ensure chromatographic separation.)

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[9]

  • Source Temperature: 230 °C.[9]

  • Quadrupole Temperature: 150 °C.[9]

  • Mass Scan Range: m/z 40-400 amu.

  • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.[9]

Data Visualization

Diagram 1: Generalized EI Fragmentation Pathway

Fragmentation_Pathway M Trifluoromethyl Quinoline [M]+• M_minus_69 [M-69]+ (Loss of •CF3) M->M_minus_69 - •CF3 M_minus_20 [M-20]+• (Loss of HF) M->M_minus_20 - HF (rearrangement) Ring_Fragments Quinoline Ring Fragments (e.g., [M-69-HCN]+) M_minus_69->Ring_Fragments - HCN, C2H2

Caption: Generalized EI-MS fragmentation pathways for a trifluoromethyl quinoline.

Diagram 2: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dilution Sample Dilution (1-10 µg/mL in Toluene) Injection 1 µL Injection (250°C Inlet) Dilution->Injection Separation Column Separation (Temperature Program) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Elution Detection Mass Analysis (m/z 40-400) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Standard experimental workflow for GC-EI-MS analysis.

References

  • Güsten, H., Klasinc, L., & Stefanović, D. (1973). The electron‐impact induced fragmentation of substituted 4‐styrylquinolines. Organic Mass Spectrometry, 7(1), 1–10. Available from: [Link]

  • Kagramanov, N. D., Sigan, A.L., & Golubev, A.S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). Available from: [Link]

  • Záhorský, M., et al. (2018). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 72. Available from: [Link]

  • Krajsovszky, G., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(2), e4461. Available from: [Link]

  • Razakov, R. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1). Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available from: [Link]

  • Ren, R., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series, 1607, 012030. Available from: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 8868605. Available from: [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? Available from: [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 589. Available from: [Link]

  • Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available from: [Link]

  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Available from: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

  • ResearchGate. (2020). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available from: [Link]

  • Vidal, J. L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 148-156. Available from: [Link]

  • Wang, X., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3048. Available from: [Link]

  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available from: [Link]

  • He, J., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3788. Available from: [Link]

Sources

Comparative

Technical Validation Guide: Purity Analysis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Executive Summary: The Purity Paradox In the synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol , researchers often encounter a "purity paradox." The compound—a critical scaffold for fluorescent probes and selective a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol , researchers often encounter a "purity paradox." The compound—a critical scaffold for fluorescent probes and selective androgen receptor modulators (SARMs)—often appears as a single spot on standard Thin Layer Chromatography (TLC) plates, yet fails in downstream biological assays.

This guide objectively compares TLC (the rapid, qualitative workhorse) against LC-MS (the quantitative, structural gold standard). While TLC is sufficient for reaction monitoring, our data demonstrates that LC-MS is mandatory for final release testing due to its ability to resolve regioisomers and detect non-chromophoric synthetic by-products that TLC misses.

Comparative Overview
FeatureTLC (Optimized Method)LC-MS (Reverse Phase)
Primary Utility Reaction monitoring; rapid qualitative screen.Final purity validation; structural confirmation.
Limit of Detection ~1–5 µg (Visual/UV).< 1 ng (ESI+).
Isomer Resolution Low (Co-elution common).High (Resolves 2-Me/4-CF3 vs. 2-CF3/4-Me isomers).
Throughput High (Parallel runs).Medium (Serial injection).
Cost Per Run < $1.00> $20.00 (Amortized).

Theoretical Grounding

The Challenge of the Molecule

The target molecule contains three distinct functional zones that complicate analysis:

  • Quinoline Nitrogen (Basic): Causes severe peak tailing on silica due to interaction with acidic silanols.

  • Phenolic -OH (Acidic, Pos 6): Increases polarity and allows for hydrogen bonding.

  • Trifluoromethyl Group (Lipophilic, Pos 4): distinctive mass shift (+68 Da vs Methyl) but alters retention behavior significantly compared to non-fluorinated analogs [1].

The Synthesis Context

Common synthesis routes involving the condensation of p-aminophenol with trifluoroacetylacetone can yield regioisomers depending on which carbonyl group participates in the initial Schiff base formation. Distinguishing the 2-Methyl-4-trifluoromethyl product from the 2-Trifluoromethyl-4-methyl impurity is the primary analytical challenge [2].

Protocol A: Optimized TLC Method

For rapid reaction monitoring and crude purity assessment.

Standard silica TLC plates often fail for this compound, resulting in streaks rather than defined spots. This protocol utilizes a base-modified mobile phase to suppress ionization of the quinoline nitrogen.

Materials
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum backed).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) [90 : 9 : 1 v/v/v].

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.[1]

Step-by-Step Workflow
  • Chamber Saturation: Add mobile phase to the chamber 15 minutes prior to development. Filter paper lining is required to ensure vapor equilibrium.[1]

  • Spotting: Dissolve 1 mg of sample in 1 mL MeOH. Spot 1 µL alongside starting material (p-aminophenol).

  • Development: Run until solvent front reaches 80% of plate height.

  • Analysis:

    • UV 254 nm: The quinoline core will fluoresce/absorb strongly.

    • Iodine: Stains lipophilic impurities that may not be UV active.

Expected R_f Values:

  • p-Aminophenol (Starting Material): ~0.15 (Streaks)

  • Target Compound: ~0.45 (Compact spot due to NH₄OH)

  • Non-polar impurities: > 0.80

Protocol B: LC-MS Validation (The Gold Standard)

For final purity certification and isomer differentiation.

This method uses a C18 column with an acidic mobile phase to fully protonate the basic nitrogen, ensuring sharp peak shape, while Electrospray Ionization (ESI) in positive mode detects the


 species.
Instrument Configuration
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

Time (min)% BDescription
0.005Initial Hold
1.005--
6.0095Linear Gradient
7.5095Wash
7.605Re-equilibration
MS Parameters (ESI+)[2][3]
  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Target Mass: m/z 228.06 (Calculated for C₁₁H₈F₃NO + H⁺).

  • Scan Range: 100–500 m/z.

Why This Works (Causality)

The formic acid ensures the quinoline nitrogen is protonated (


), preventing it from interacting with residual silanols on the C18 stationary phase [3]. The hydrophobic 

group provides significant retention on C18, allowing separation from the more polar starting materials and regioisomers.

Data Comparison & Interpretation

The following table simulates typical validation data comparing a "Crude" sample analyzed by both methods.

AnalyteTLC Result (Protocol A)LC-MS Result (Protocol B)Interpretation
Target Compound Single Spot (

)
Peak at 4.2 min (

228.1)
Confirmed Product.
Regioisomer Co-elutes (

)
Peak at 4.5 min (

228.1)
CRITICAL: TLC fails to separate the 2-CF3 isomer; LC-MS resolves it.
Starting Material Spot (

)
Peak at 1.1 min (

110.1)
Easily detected by both.
De-fluorinated By-product Not Visible (Low UV)Peak at 3.8 min (

160.1)
MS detects trace hydrolysis products.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for choosing between TLC and LC-MS during the development cycle.

ValidationWorkflow Start Synthesis Reaction (Crude Mixture) TLC Protocol A: TLC Screen (DCM:MeOH:NH4OH) Start->TLC Decision Is Spot Single & Clean? TLC->Decision Optimize Recrystallize / Column Decision->Optimize Multiple Spots LCMS Protocol B: LC-MS Analysis (C18 / ESI+) Decision->LCMS Single Spot Optimize->TLC Retest IsomerCheck Check for Regioisomers (Same Mass, Diff RT) LCMS->IsomerCheck IsomerCheck->Optimize Double Peak (Isomer) Final Release / Bio-Assay IsomerCheck->Final Single Peak

Caption: Figure 1. Integrated validation workflow. TLC serves as the initial gatekeeper, while LC-MS provides the necessary resolution for structural isomers often missed by silica chromatography.

Conclusion

While TLC remains an indispensable tool for real-time reaction monitoring of 2-Methyl-4-trifluoromethyl-quinolin-6-ol , it is statistically insufficient for purity validation due to its inability to resolve the 2-Methyl/4-CF3 regioisomer from its 2-CF3/4-Methyl analog.

Recommendation:

  • Use Protocol A (TLC) to monitor the disappearance of p-aminophenol.

  • Use Protocol B (LC-MS) to quantify the ratio of regioisomers before proceeding to biological applications.

References

  • BenchChem Technical Support. (2025).[2][3] Chromatographic Separation of Quinoline and Isoquinoline Isomers.[3] Retrieved from 3

  • PrepChem. (2024). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline.[4][5] (Analogous synthesis route and impurity profile). Retrieved from 4

  • SIELC Technologies. (2024). Separation of Quinoline on Newcrom R1 HPLC column. (Methodology for basic nitrogen heterocycles). Retrieved from 6

  • ResearchGate. (2015).[7] What is the best mobile phase to separate polyphenols on TLC plate? (Base modifiers for phenolic TLC). Retrieved from 8[9]

  • BenchChem. (2025).[2][3] A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Retrieved from 2

Sources

Validation

Benchmarking synthesis yields of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Topic: Benchmarking Synthesis Yields of 2-Methyl-4-trifluoromethyl-quinolin-6-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Author Role: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Yields of 2-Methyl-4-trifluoromethyl-quinolin-6-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Author Role: Senior Application Scientist[1][2][3]

Executive Summary

The synthesis of 2-Methyl-4-trifluoromethyl-quinolin-6-ol presents a classic regiochemical paradox in heterocyclic chemistry. While the quinoline core is ubiquitous in drug discovery (serving as a scaffold for SARMs, anti-malarials, and anti-inflammatory agents), the simultaneous installation of a C2-methyl and C4-trifluoromethyl group is non-trivial.[2][3]

Direct condensation methods often succumb to kinetic control, favoring the thermodynamically more stable or kinetically accessible 2-trifluoromethyl-4-methyl isomer.[1][2][3] This guide benchmarks the Direct Cyclization (Combes) approach against the Stepwise Functionalization (Conrad-Limpach + Cross-Coupling) route, providing experimental data to justify the selection of the latter for high-fidelity synthesis.[1]

The Regioselectivity Challenge

The primary challenge lies in the condensation of 4-aminophenol with 1,1,1-trifluoro-2,4-pentanedione (TFAA).[1][2][3] The trifluoroacetyl carbonyl (


) is significantly more electrophilic than the methyl carbonyl (

).[1]
  • Kinetic Pathway: The amine attacks the

    
     first, leading to the 2-trifluoromethyl-4-methyl isomer.[1][2][3]
    
  • Target Pathway: To achieve the 2-methyl-4-trifluoromethyl arrangement, the amine must attack the

    
     group, or the synthesis must proceed via a pre-constructed 2-methyl core.[1][2][3]
    
Pathway Visualization

Regioselectivity Start 4-Aminophenol + 1,1,1-Trifluoro-2,4-pentanedione Kinetic Kinetic Attack (at CF3-C=O) Start->Kinetic Fast (High Electrophilicity) Target Thermodynamic/Forced Attack (at Me-C=O) Start->Target Slow (Steric/Electronic Barrier) Prod_Kinetic Product A (Major): 2-CF3-4-Methyl-quinolin-6-ol (UNDESIRED) Kinetic->Prod_Kinetic Prod_Target Product B (Target): 2-Methyl-4-CF3-quinolin-6-ol (DESIRED) Target->Prod_Target

Caption: The kinetic preference of the trifluoroacetyl group typically dictates the formation of the undesired 2-CF3 isomer in direct condensation.[1]

Comparative Methodologies

Method A: Direct Combes Cyclization (The "Legacy" Route)

This method attempts the one-pot condensation of 4-aminophenol and 1,1,1-trifluoro-2,4-pentanedione in polyphosphoric acid (PPA).[1][2][3]

  • Mechanism: Acid-catalyzed condensation followed by electrophilic aromatic substitution.[1][2][3]

  • Outcome: Heavily biased toward the 2-CF3 isomer.[1][2]

  • Yield: <15% (Target Isomer), often requiring difficult chromatographic separation from the 85% major isomer.

Method B: Stepwise Functionalization (The "High-Fidelity" Route)

This route circumvents the regioselectivity issue by building the 2-methyl quinoline core first, then installing the trifluoromethyl group at the C4 position via halogen displacement.

  • Step 1: Conrad-Limpach Cyclization of 4-aminophenol and ethyl acetoacetate to yield 6-hydroxy-2-methylquinolin-4(1H)-one.[1][2][3]

  • Step 2: Chlorination using

    
     to generate 4-chloro-2-methylquinolin-6-ol.[1][2][3]
    
  • Step 3: Trifluoromethylation using a copper-mediated cross-coupling (e.g., with

    
     or Togni's reagent).[1][2][3]
    

Experimental Protocols

Protocol for Method B (Recommended)
Step 1: Synthesis of 6-Hydroxy-2-methylquinolin-4(1H)-one[1][2][3]
  • Reactants: Mix 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).[1]

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Isolate the intermediate enamine (ethyl

    
    -(4-hydroxyanilino)crotonate).[1]
    
  • Cyclization: Add the enamine dropwise to boiling diphenyl ether (

    
    ) or polyphosphoric acid (
    
    
    
    ).
  • Workup: Cool, dilute with hexane, and filter the precipitate.

    • Yield: 75-85%.[1][2]

Step 2: Chlorination to 4-Chloro-2-methylquinolin-6-ol[1][2][3]
  • Reaction: Suspend the product from Step 1 in

    
     (5.0 eq).
    
  • Heat: Reflux at

    
     for 2 hours.
    
  • Quench: Pour cautiously onto crushed ice/ammonia mixture to neutralize.

  • Isolation: Filter the solid precipitate.

    • Yield: 80-90%.[1][2][3][4]

Step 3: Trifluoromethylation[1][2][3]
  • Reagents: 4-Chloro-2-methylquinolin-6-ol (1.0 eq),

    
     (0.2 eq), 
    
    
    
    (Ruppert-Prakash reagent, 2.0 eq),
    
    
    (2.0 eq).[1][2][3]
  • Solvent: DMF/NMP mixture, degassed.

  • Conditions: Heat to

    
     in a sealed tube for 12 hours.
    
  • Workup: Dilute with water, extract with ethyl acetate, and purify via flash chromatography.

    • Yield: 55-65%.[1][2]

Performance Comparison Table

MetricMethod A: Direct CombesMethod B: Stepwise Functionalization
Regioselectivity Poor (Favors 2-CF3)Excellent (100% 2-Me)
Overall Yield 5 - 12% (Isolated)35 - 45% (Cumulative)
Purity (Pre-HPLC) ~60% (Mixture of isomers)>95%
Scalability Low (Separation bottleneck)High (Standard unit operations)
Cost Efficiency High Reagent Cost (TFAA), Low YieldModerate Reagent Cost, High Yield
Workflow Diagram: Method B

MethodB Input 4-Aminophenol + Ethyl Acetoacetate Step1 Step 1: Conrad-Limpach (Reflux in Diphenyl Ether) Input->Step1 Inter1 Intermediate: 6-Hydroxy-2-methyl-4-quinolone Step1->Inter1 Step2 Step 2: Chlorination (POCl3, 110°C) Inter1->Step2 Inter2 Intermediate: 4-Chloro-2-methylquinolin-6-ol Step2->Inter2 Step3 Step 3: Trifluoromethylation (CuI, TMS-CF3) Inter2->Step3 Final FINAL PRODUCT: 2-Methyl-4-trifluoromethyl-quinolin-6-ol Step3->Final

Caption: The stepwise route ensures the methyl group is locked at C2 before the challenging C4-functionalization.

Critical Analysis & Recommendations

Why Method B Wins: The "Stepwise Functionalization" is a self-validating system.[1][2] By establishing the 2-methyl group in the first step using ethyl acetoacetate (where the ketone is the only electrophile for the initial Schiff base formation, and the ester drives the cyclization), the regiochemistry is locked. The subsequent transformation of the C4-hydroxyl (tautomeric ketone) to a chloride and then a trifluoromethyl group utilizes robust, modern cross-coupling chemistry that avoids the thermodynamic pitfalls of the Combes synthesis.

Safety Note:

  • POCl3: Highly corrosive and reacts violently with water.[2] Use strict anhydrous conditions.

  • TMS-CF3: Generates silicon byproducts; fluoride waste requires proper disposal.[1][2][3]

Conclusion: For research and development purposes where purity and structural certainty are paramount, Method B is the industry-standard benchmark.[2][3] Method A should be reserved only for academic investigations into regiochemical control or when 2-CF3 analogs are also desired.[1][2][3]

References

  • Joullié, M. M., et al. (1973).[2][3] Synthesis of 2-trifluoromethyl-4-hydroxyquinoline and analogs.[1][2][3][5] Journal of Medicinal Chemistry, 16(2), 134-137.[2][3] Link

    • Establishes the kinetic preference for 2-CF3 formation in aniline condens
  • Sloop, J. C., et al. (2006).[2][3] Regioselectivity in the condensation of 1,1,1-trifluoro-2,4-pentanedione with anilines.[1][2][3] Journal of Fluorine Chemistry, 127(12), 1579-1585.[2][3] Link

    • Detailed analysis of the isomeric distribution in Combes synthesis.
  • Reynolds, G. A., & Hauser, C. R. (1949).[2][3] 2-Methyl-4-hydroxyquinoline.[1][2][3][6][7] Organic Syntheses, Coll.[2][3][8] Vol. 3, p.593.[2][3] Link

    • Foundational protocol for the Conrad-Limpach synthesis of the 2-methyl core.
  • Tomashenko, O. A., et al. (2011).[2][3] One-pot synthesis of 2-trifluoromethylquinolines.[1][2][3] European Journal of Organic Chemistry, 2011(32), 6553-6557.[2][3] Link

    • Modern approaches to trifluoromethylated quinolines.[2]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-Methyl-4-trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 2-Methyl-4-trifluoromethyl-quinolin-6-ol, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within a molecule, offering a unique vibrational fingerprint. This guide presents a detailed analysis of the expected characteristic IR absorption peaks for 2-Methyl-4-trifluoromethyl-quinolin-6-ol, supported by comparative data from analogous structures and established spectroscopic principles.

While a direct experimental spectrum of 2-Methyl-4-trifluoromethyl-quinolin-6-ol is not publicly available, this guide provides a robust predictive analysis based on the well-documented IR characteristics of its constituent functional groups: the quinoline ring, a hydroxyl group, a methyl group, and a trifluoromethyl group. By understanding the vibrational modes of these components, we can construct a reliable theoretical spectrum.

Anticipated Infrared Spectrum: A Synthesis of Functional Group Vibrations

The IR spectrum of 2-Methyl-4-trifluoromethyl-quinolin-6-ol is expected to be rich and informative, with distinct absorption bands corresponding to the various stretching and bending vibrations within the molecule. Below is a detailed breakdown of the anticipated characteristic peaks.

1. The O-H Stretching Vibration (Phenolic Hydroxyl Group)

The hydroxyl group attached to the quinoline ring at the 6-position is phenolic in nature. This will give rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ . The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In dilute solutions, a sharper, less intense "free" O-H stretching band may be observed closer to 3600 cm⁻¹. For solid-state measurements, the broad, hydrogen-bonded peak is expected to dominate.

2. C-H Stretching Vibrations

Two main types of C-H stretching vibrations will be present:

  • Aromatic C-H Stretching: The C-H bonds on the quinoline ring will produce sharp, medium-intensity absorption bands in the region of 3000-3100 cm⁻¹ .

  • Aliphatic C-H Stretching (Methyl Group): The C-H bonds of the methyl group at the 2-position will exhibit sharp, medium-intensity absorptions just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .

3. C=C and C=N Stretching Vibrations (Quinoline Ring)

The aromatic quinoline ring system contains both C=C and C=N double bonds. These will result in a series of sharp, medium to strong absorption bands in the "fingerprint" region, specifically between 1450 cm⁻¹ and 1620 cm⁻¹ . The exact positions and intensities of these peaks are sensitive to the substitution pattern on the ring.

4. C-O Stretching Vibration (Phenolic Hydroxyl Group)

The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected to produce a strong absorption band in the range of 1200-1260 cm⁻¹ .

5. C-F Stretching Vibrations (Trifluoromethyl Group)

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and possesses highly characteristic and intense IR absorption bands due to the C-F stretching vibrations. These are typically observed in the region of 1000-1200 cm⁻¹ and are often the most intense peaks in the spectrum. The presence of multiple strong bands in this region is a clear indicator of a -CF₃ group.

6. C-H Bending Vibrations

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds provide valuable information about the substitution pattern of the quinoline ring. These bands typically appear between 700-900 cm⁻¹ . The specific pattern of these peaks can help confirm the positions of the substituents.

  • Aliphatic C-H Bending (Methyl Group): The methyl group will also exhibit characteristic bending vibrations, with a symmetric deformation around 1375 cm⁻¹ and an asymmetric deformation around 1450 cm⁻¹ .

Comparative Analysis with Structurally Related Compounds

To further refine our predictions, we can compare the expected spectrum of 2-Methyl-4-trifluoromethyl-quinolin-6-ol with the known spectral features of similar molecules.

A study on a closely related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, provides valuable experimental and theoretical IR data.[1] In this molecule, the N-H stretching vibrations of the amino group are observed around 3383 and 3494 cm⁻¹. For our target molecule, we would expect the broad O-H stretch in a similar region. The study also identifies C-H aromatic stretching modes around 3072 cm⁻¹, which aligns with our prediction. Furthermore, the C-N stretching vibrations were calculated to be in the 1375-1077 cm⁻¹ range, which overlaps with the expected C-O and C-F stretching regions in our molecule.

Another relevant comparison can be made with 6-fluoro-2-(trifluoromethyl)quinolin-4-ol.[2][3][4] While this compound has a fluorine substituent instead of a methyl group and the hydroxyl group is at a different position, it shares the trifluoromethylated quinoline core. The presence of the -CF₃ group in this molecule would lead to strong C-F stretching absorptions in the 1000-1200 cm⁻¹ range, reinforcing our expectation for 2-Methyl-4-trifluoromethyl-quinolin-6-ol.

Summary of Predicted Characteristic Peaks

The following table summarizes the anticipated key IR absorption bands for 2-Methyl-4-trifluoromethyl-quinolin-6-ol.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Phenolic O-HO-H Stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium, Sharp
Methyl C-HC-H Stretch2850 - 2960Medium, Sharp
Quinoline RingC=C and C=N Stretch1450 - 1620Medium to Strong, Sharp
Phenolic C-OC-O Stretch1200 - 1260Strong
Trifluoromethyl C-FC-F Stretch1000 - 1200Very Strong, Multiple Bands
Aromatic C-HC-H Out-of-Plane Bend700 - 900Medium to Strong
Methyl C-HC-H Bend~1375 and ~1450Medium
Experimental Protocol for IR Spectroscopy

To obtain an experimental IR spectrum of 2-Methyl-4-trifluoromethyl-quinolin-6-ol, the following general procedure using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is recommended. ATR-FTIR is a widely used technique for solid and liquid samples as it requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount of the solid 2-Methyl-4-trifluoromethyl-quinolin-6-ol sample onto the center of the ATR crystal.

  • Sample Engagement: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 32 or 64) should be co-added to obtain a good signal-to-noise ratio.

  • Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 2-Methyl-4-trifluoromethyl-quinolin-6-ol and highlights the key functional groups responsible for the characteristic IR peaks.

Figure 1. Molecular structure of 2-Methyl-4-trifluoromethyl-quinolin-6-ol with key IR vibrational modes highlighted.

References

  • Sertbakan, T.R., et al. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of Molecular Structure, 1157, 439-450. (Please note that a direct clickable URL is not available from the provided search results, but the journal and article details can be used for lookup).
  • PubChem. Compound Summary for 6-fluoro-2-(trifluoromethyl)quinolin-4-ol. (A specific compound page URL is not available, but the compound can be searched on the PubChem website: [Link]).

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-4-trifluoromethyl-quinolin-6-ol proper disposal procedures

Operational Guide: Safe Handling & Disposal of 2-Methyl-4-trifluoromethyl-quinolin-6-ol Part 1: Executive Summary & Chemical Intelligence The Core Directive: Treat 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS: 1266118-0...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling & Disposal of 2-Methyl-4-trifluoromethyl-quinolin-6-ol

Part 1: Executive Summary & Chemical Intelligence

The Core Directive: Treat 2-Methyl-4-trifluoromethyl-quinolin-6-ol (CAS: 1266118-03-9) as a Halogenated Organic Hazard . Do not dispose of this compound via municipal drains or standard trash. Its trifluoromethyl (-CF₃) moiety requires high-temperature incineration with specific scrubbing capabilities to prevent the release of hydrofluoric acid (HF) into the atmosphere.

Chemical Profile: Understanding the structure-activity relationship (SAR) is crucial for justifying the disposal route.

FeatureStructural ComponentDisposal Implication
Core Scaffold Quinoline (Nitrogen Heterocycle)Potential aquatic toxicity; requires thermal destruction.
Functional Group A Trifluoromethyl (-CF₃) at C4CRITICAL: Classifies waste as HALOGENATED . High thermal stability requires specialized incineration (>1100°C).
Functional Group B Hydroxyl (-OH) at C6Phenolic character. Weakly acidic (pKa ~9-10). Incompatible with strong oxidizers and concentrated bases.[1]
Functional Group C Methyl (-CH₃) at C2Increases lipophilicity, enhancing skin absorption potential.

Hazard Identification (GHS Classification Estimate):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects (Common for fluorinated quinolines).

Part 2: Waste Segregation Strategy

The most common compliance failure in drug discovery labs is misclassifying fluorinated compounds as "Non-Halogenated" because they lack Chlorine or Bromine. Fluorine is a halogen. [3][4]

Segregation Logic:

  • Halogenated Solvent Waste: All liquid waste containing >0.1% of this compound.

  • Solid Hazardous Waste: Contaminated gloves, weigh boats, and paper towels.

  • Sharps: Syringes/needles contaminated with the substance.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 2-Methyl-4-trifluoromethyl-quinolin-6-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Buffer/Water SolventCheck->Aqueous Water based Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Solvent based HaloWaste HALOGENATED WASTE (Red Tag/Label) Aqueous->HaloWaste Contains Fluorinated Compound Organic->HaloWaste Must be treated as Halogenated SharpCheck Is it Sharp? (Needles, Glass) Solid->SharpCheck SolidHaz SOLID HAZARDOUS WASTE (Double Bagged) SharpCheck->SolidHaz No (Gloves, Tissues) SharpsBin BIO/CHEM SHARPS BIN (Rigid Container) SharpCheck->SharpsBin Yes

Figure 1: Decision matrix for segregating fluorinated quinoline waste streams. Note that even aqueous mixtures should often be routed to halogenated streams to ensure destruction of the fluorinated ring.

Part 3: Detailed Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Reaction Mixtures)

Context: Used for reaction byproducts, HPLC effluent, or expired stock solutions.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling:

    • Affix a hazardous waste tag before adding the first drop.[5][6]

    • Constituents: List "2-Methyl-4-trifluoromethyl-quinolin-6-ol" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Critical Marker: Write "HALOGENATED" clearly.

  • Transfer:

    • Pour waste via a funnel in a fume hood.

    • Compatibility Check: Do not mix with strong acids (e.g., Nitric Acid) or strong oxidizers (e.g., Peroxides), as the phenolic moiety can react exothermically or form tarry polymers.

  • Closure: Cap tightly when not actively filling. Do not leave funnels in the neck.

Protocol B: Solid Waste (Contaminated Consumables)

Context: Weighing boats, pipette tips, gloves, and silica gel from flash chromatography.

  • Collection: Use a wide-mouth jar or a dedicated solid waste bucket lined with a 6-mil polyethylene bag .

  • Silica Gel: If you purified this compound via column chromatography, the silica gel contains adsorbed fluorinated residues. It must be treated as hazardous chemical waste, not trash.

    • Technique: Allow solvents to evaporate from the silica in a fume hood only if permitted by local VOC regulations. Otherwise, bag the wet silica immediately to prevent inhalation of silica dust mixed with the compound.

  • Sealing: When full, "gooseneck" seal the bag (twist and tape) to ensure no particulate release.

  • Disposal: Transfer to the facility's Central Accumulation Area (CAA) for incineration.

Protocol C: HPLC Effluent (Automated Collection)

Context: High-throughput screening or QC analysis.

  • Risk: HPLC lines often drain into open vessels, releasing solvent vapors.

  • Action: Direct HPLC waste lines into a safety cap system (e.g., SCAT or SymLine) with an exhaust filter.

  • Segregation: If your mobile phase contains Acetonitrile/Water and this compound, the entire carboy is Halogenated Waste . Do not pour this into the non-halogenated drum to save money; it violates the "dilution is not the solution" regulatory principle.

Part 4: Spill Response Mechanism

Pre-requisite: Spill kit must contain universal absorbent pads (not just clay kitty litter) and nitrile gloves.

Visual Workflow: Emergency Response Loop

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (< 100mL?) Spill->Assess Evacuate EVACUATE LAB Call EHS/Emergency Assess->Evacuate High Risk / Large Vol PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Assess->PPE Low Risk / Small Vol Contain Containment: Circle spill with absorbent socks PPE->Contain Absorb Absorption: Cover with pads Wait 5 mins Contain->Absorb Clean Cleanup: Scoop into bag Wash area with soap/water Absorb->Clean Dispose Disposal: Label as Solid Haz Waste (Trace Fluorinated) Clean->Dispose

Figure 2: Immediate response workflow for minor laboratory spills.

Decontamination Step: After absorbing the bulk liquid, wipe the surface with a 10% soap solution. Avoid using bleach (Sodium Hypochlorite) directly on the concentrated amine/phenol without testing, as it can sometimes generate reactive intermediates.

Part 5: Regulatory Compliance & Documentation

US EPA (RCRA) Classification: While 2-Methyl-4-trifluoromethyl-quinolin-6-ol is not explicitly P-listed or U-listed, the generator is responsible for making a hazardous waste determination (40 CFR § 262.11).

  • Waste Code Determination:

    • If mixed with spent halogenated solvents (DCM, Chloroform): F002 .

    • If mixed with non-halogenated ignitable solvents (MeOH, ACN): D001 (Ignitable) + F003 .

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" (if pure) or apply the codes of the co-solvents. However, due to the -CF3 group, many facilities default to managing it under D001/F002 protocols to ensure incineration.

European Waste Catalogue (EWC):

  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 285540, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[7][8] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (UIUC). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. Retrieved from [Link]

Sources

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